molecular formula C5H10ClN B1410523 Spiro[2.2]pentan-1-amine hydrochloride CAS No. 17202-70-9

Spiro[2.2]pentan-1-amine hydrochloride

Cat. No.: B1410523
CAS No.: 17202-70-9
M. Wt: 119.59 g/mol
InChI Key: VUEUEPAPLHVPSK-UHFFFAOYSA-N
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Description

Spiro[2.2]pentan-1-amine hydrochloride is a useful research compound. Its molecular formula is C5H10ClN and its molecular weight is 119.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

spiro[2.2]pentan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H9N.ClH/c6-4-3-5(4)1-2-5;/h4H,1-3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEUEPAPLHVPSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17202-70-9
Record name Spiro[2.2]pentan-1-amine, hydrochloride (1:1)
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Record name spiro[2.2]pentan-1-amine hydrochloride
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Foundational & Exploratory

"Spiro[2.2]pentan-1-amine hydrochloride" molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Spiro[2.2]pentan-1-amine Hydrochloride: Physicochemical Properties, Synthesis, and Medicinal Chemistry Applications

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a fascinating and structurally unique small molecule, stands at the forefront of modern medicinal chemistry. Its rigid, three-dimensional spirocyclic core offers a compelling scaffold for the design of novel therapeutics, particularly those targeting the central nervous system (CNS). This guide provides a comprehensive technical overview of this compound, detailing its fundamental physicochemical properties, outlining a plausible synthetic pathway, and exploring its significance and potential applications in the field of drug discovery. By synthesizing established principles of spirocycle chemistry with forward-looking insights, this document serves as a critical resource for researchers aiming to leverage this intriguing building block in their drug development endeavors.

Introduction: The Rise of Spirocycles in Drug Discovery

The paradigm of drug design has progressively shifted from "flatland" — the realm of planar aromatic systems — towards more three-dimensional molecular architectures. This evolution is driven by the need to enhance selectivity, improve physicochemical properties, and access novel chemical space. Spirocycles, characterized by two rings sharing a single atom, have emerged as privileged scaffolds in this pursuit.[1] Their inherent rigidity and well-defined exit vectors allow for precise spatial positioning of pharmacophoric elements, which can lead to improved binding affinity and selectivity for biological targets.

Spiro[2.2]pentane, the parent scaffold of the title compound, is the smallest and most strained of the spiroalkanes. This high degree of strain, however, translates into a unique conformational rigidity and a distinct spatial arrangement of substituents, making it an attractive motif for medicinal chemists.[2] This guide focuses specifically on the hydrochloride salt of its primary amine derivative, a key building block for the introduction of this spirocyclic core into more complex drug candidates.

Physicochemical Properties of Spiro[2.2]pentan-1-amine and its Hydrochloride Salt

A thorough understanding of a molecule's physicochemical properties is fundamental to its application in drug discovery, influencing everything from synthetic feasibility to pharmacokinetic behavior.

Core Structure and Molecular Weight

The core structure of Spiro[2.2]pentan-1-amine consists of two fused cyclopropane rings sharing a central carbon atom, with a primary amine substituent on one of the rings. The hydrochloride salt is formed by the protonation of this amine group.

Compound NameMolecular FormulaMolecular Weight ( g/mol )
Spiro[2.2]pentan-1-amineC₅H₉N83.13[3]
This compoundC₅H₁₀ClN119.59[4]

Table 1: Molecular properties of Spiro[2.2]pentan-1-amine and its hydrochloride salt.

The relatively low molecular weight of this building block makes it an ideal starting point for fragment-based drug design and for incorporation into larger molecules without significantly increasing molecular size, a critical factor for maintaining drug-likeness.

Structural and Stereochemical Considerations

The spiro[2.2]pentane core is inherently chiral when substituted asymmetrically. The "(S)" designation in "(S)-Spiro[2.2]pentan-1-amine hydrochloride" refers to the specific stereoisomer, a crucial detail in drug development where enantiomers can exhibit vastly different biological activities and toxicities. The rigid nature of the fused cyclopropane rings locks the substituents into well-defined spatial orientations.

Figure 1: 2D representation of this compound.

Synthesis of this compound: A Strategic Approach

The synthesis of highly strained spiro[2.2]pentane derivatives presents a significant challenge. However, established methodologies for the creation of similar structures provide a solid foundation for a plausible synthetic route. A general and efficient method for the synthesis of amido-spiro[2.2]pentanes involves the Simmons-Smith cyclopropanation of allenamides.[5] This approach can be adapted to generate the desired amine.

Proposed Synthetic Workflow

The following multi-step synthesis illustrates a logical pathway to obtain Spiro[2.2]pentan-1-amine, which can then be converted to its hydrochloride salt.

G cluster_0 Step 1: Allenamide Formation cluster_1 Step 2: Simmons-Smith Cyclopropanation cluster_2 Step 3: Deprotection cluster_3 Step 4: Salt Formation A Propargylamine Derivative B Allenamide A->B Base-mediated isomerization C Amido-spiro[2.2]pentane B->C Et₂Zn, CH₂I₂ D Spiro[2.2]pentan-1-amine C->D Hydrolysis E Spiro[2.2]pentan-1-amine HCl D->E HCl G cluster_0 Core Scaffold cluster_1 Key Attributes cluster_2 Medicinal Chemistry Applications cluster_3 Potential Therapeutic Benefits A Spiro[2.2]pentan-1-amine Hydrochloride B Rigid 3D Structure A->B C Low Molecular Weight A->C D High sp³ Character A->D E Chiral Center A->E F Novel Scaffold for 3D Diversity B->F G Bioisosteric Replacement B->G H CNS Drug Discovery B->H C->F C->G C->H D->F D->G D->H E->F E->G E->H I Improved Target Selectivity F->I J Enhanced Physicochemical Properties F->J K Access to Novel Chemical Space F->K G->I G->J G->K H->I H->J H->K

Sources

Enantioselective Synthesis of Spiro[2.2]pentan-1-amine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Strained Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. Among the emerging structural motifs, highly strained ring systems have garnered significant attention for their ability to confer unique three-dimensional topologies. Spiro[2.2]pentanes, as rigid carbocyclic structures with well-defined exit vectors and a high fraction of sp³-hybridized carbons (Fsp³), represent a particularly intriguing class of building blocks.[1] The inherent strain in these molecules can lead to unexpected and favorable binding interactions with biological targets. Specifically, the chiral amine, Spiro[2.2]pentan-1-amine, is a valuable synthon for introducing this unique spirocyclic motif into drug candidates, potentially enhancing their potency and metabolic stability. However, the construction of this highly strained, chiral amine presents considerable synthetic challenges, necessitating the development of robust and stereocontrolled methodologies.

This in-depth technical guide provides a comprehensive overview of a key strategy for the enantioselective synthesis of Spiro[2.2]pentan-1-amine, focusing on a robust pathway that proceeds through a chiral carboxylic acid intermediate followed by a stereoretentive Curtius rearrangement. The causality behind experimental choices, detailed protocols, and comparative data are presented to equip researchers and drug development professionals with the knowledge to effectively incorporate this valuable building block into their synthetic programs.

The Synthetic Challenge: Navigating Strain and Stereochemistry

The synthesis of Spiro[2.2]pentan-1-amine is complicated by two primary factors: the high degree of ring strain in the bicyclic system and the need to control the stereochemistry at the C1 position. Traditional cyclopropanation methods are often not directly applicable for the construction of densely functionalized spiropentanes.[1] Furthermore, the introduction of the amine functionality must be achieved in an enantioselective manner to access single-enantiomer products, which is a critical requirement for clinical development.

A Strategic Approach: Asymmetric Synthesis via a Chiral Carboxylic Acid and Curtius Rearrangement

A logical and effective strategy for the enantioselective synthesis of Spiro[2.2]pentan-1-amine involves the initial preparation of an enantiomerically enriched spiro[2.2]pentane-1-carboxylic acid. This chiral carboxylic acid can then be converted to the target amine with retention of stereochemistry via the Curtius rearrangement.[2][3] This approach decouples the challenge of constructing the strained spirocycle from the introduction of the chiral amine functionality.

G cluster_0 Pathway to Enantiopure Spiro[2.2]pentan-1-amine Start Achiral Starting Materials Chiral_Aux Chiral Auxiliary-Mediated Asymmetric Synthesis Start->Chiral_Aux Introduction of Chirality Chiral_Acid Enantiomerically Enriched Spiro[2.2]pentane-1-carboxylic Acid Chiral_Aux->Chiral_Acid Formation of Chiral Precursor Curtius Curtius Rearrangement (e.g., with DPPA) Chiral_Acid->Curtius Stereoretentive Conversion Boc_Amine Boc-protected Spiro[2.2]pentan-1-amine Curtius->Boc_Amine Trapping of Isocyanate Deprotection Deprotection Boc_Amine->Deprotection Final_Product Enantiopure Spiro[2.2]pentan-1-amine Deprotection->Final_Product

Caption: Overall synthetic strategy for enantioselective synthesis.

Part 1: Enantioselective Synthesis of Spiro[2.2]pentane-1-carboxylic Acid

The cornerstone of this strategy is the ability to generate the chiral carboxylic acid precursor with high enantiomeric excess. One effective method involves the use of a chiral auxiliary. Chiral auxiliaries, such as pseudoephedrine and its analogue pseudoephenamine, are widely employed for diastereoselective alkylation reactions to produce enantiomerically enriched carboxylic acids.[4]

Experimental Protocol: Chiral Auxiliary-Mediated Synthesis of (S)-Spiro[2.2]pentane-1-carboxylic Acid

  • Amide Formation: (1R,2R)-Pseudoephenamine is coupled with spiro[2.2]pentane-1-carboxylic acid using a standard peptide coupling reagent (e.g., HATU, HOBt, EDC) in an aprotic solvent like dichloromethane (DCM) to form the corresponding chiral amide.

  • Enolate Formation and Alkylation (Hypothetical Adaptation): While direct alkylation at the spiro[2.2]pentane core is not straightforward, a more practical approach involves constructing the spirocycle on a chiral auxiliary-bound precursor. An alternative, more established route, would be the diastereoselective cyclopropanation of a chiral auxiliary-bound allene precursor.

  • Auxiliary Cleavage: The chiral auxiliary is cleaved under acidic or basic conditions to yield the enantiomerically enriched (S)-spiro[2.2]pentane-1-carboxylic acid. The high crystallinity of amides derived from pseudoephenamine can facilitate purification by recrystallization at the diastereomeric amide stage, leading to high diastereomeric and subsequent enantiomeric purity.[4]

Part 2: Curtius Rearrangement for Stereoretentive Amination

The Curtius rearrangement is a powerful transformation that converts a carboxylic acid into an amine, via an acyl azide and an isocyanate intermediate, with complete retention of the stereochemistry of the migrating group.[2][3] This makes it an ideal method for converting the enantiopure spiro[2.2]pentane-1-carboxylic acid into the desired chiral amine. The use of diphenylphosphoryl azide (DPPA) is a common and convenient one-pot method for this transformation.[5]

Experimental Protocol: Curtius Rearrangement of (S)-Spiro[2.2]pentane-1-carboxylic Acid

  • Reaction Setup: To a solution of (S)-spiro[2.2]pentane-1-carboxylic acid in an inert solvent such as toluene or tert-butanol, is added triethylamine (TEA) followed by diphenylphosphoryl azide (DPPA).

  • Isocyanate Formation: The reaction mixture is heated to induce the rearrangement of the initially formed acyl azide to the corresponding isocyanate. Nitrogen gas is evolved during this step.

  • In situ Trapping: The isocyanate is not isolated but is trapped in situ with a suitable nucleophile. If the reaction is performed in tert-butanol, the isocyanate is trapped as the Boc-protected amine. Alternatively, adding benzyl alcohol will yield the Cbz-protected amine.

  • Deprotection: The resulting Boc- or Cbz-protected amine is then deprotected under standard acidic conditions (e.g., trifluoroacetic acid in DCM for Boc) or hydrogenolysis (for Cbz) to afford the final product, (S)-Spiro[2.2]pentan-1-amine, typically as a salt (e.g., hydrochloride or trifluoroacetate).

G cluster_1 Curtius Rearrangement Workflow Acid Chiral Carboxylic Acid Acyl_Azide Acyl Azide Intermediate Acid->Acyl_Azide Formation DPPA DPPA, TEA Isocyanate Isocyanate Intermediate Acyl_Azide->Isocyanate Rearrangement Heat Heat (-N2) Protected_Amine Protected Amine Isocyanate->Protected_Amine Trapping Nucleophile Nucleophile (e.g., t-BuOH)

Caption: Key steps in the Curtius rearrangement.

Alternative and Emerging Strategies

While the chiral auxiliary and Curtius rearrangement approach is robust, other methods for the enantioselective synthesis of spiro[2.2]pentane derivatives are also being explored.

  • Asymmetric Cyclopropanation: The Simmons-Smith cyclopropanation of chiral allenamides has been shown to produce amido-spiro[2.2]pentanes.[6][7] Although diastereoselectivity can be an issue with unsubstituted allenamides, the use of α-substituted allenamides has shown promise in improving the stereochemical outcome. Subsequent hydrolysis of the amide would provide the target amine.

  • Carbometalation of Cyclopropenes: A newer approach involves the regio- and diastereoselective carbometalation of sp²-disubstituted cyclopropenes.[1][8] This method allows for the construction of polysubstituted spiropentanes with multiple stereocenters. By starting with enantiopure epoxides, enantiopure spiropentanes can be accessed.[1]

Data Summary and Comparison

MethodKey Chiral StepPrecursorKey ReagentsStereoselectivityAdvantagesDisadvantages
Chiral Auxiliary & Curtius Diastereoselective alkylation/cyclopropanationChiral amideChiral auxiliary (e.g., pseudoephenamine), DPPAHigh (can be enhanced by crystallization)Well-established, reliable, stereoretentive aminationMultiple steps, requires stoichiometric chiral auxiliary
Asymmetric Cyclopropanation Diastereoselective Simmons-Smith reactionChiral allenamideChiral auxiliary on alleneModerate to good (substrate dependent)Direct formation of amide precursorDiastereoselectivity can be low, requires chiral allene
Carbometalation Diastereoselective carbometalationEnantiopure cyclopropeneOrganocopper reagentsHigh (dependent on starting material)Access to complex polysubstituted spiropentanesRequires synthesis of specialized starting materials

Conclusion and Future Outlook

The enantioselective synthesis of Spiro[2.2]pentan-1-amine is a challenging yet achievable goal for medicinal chemists. The strategy involving a chiral auxiliary to generate an enantiomerically enriched carboxylic acid precursor, followed by a stereoretentive Curtius rearrangement, represents a reliable and well-documented pathway to this valuable building block. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, the development of even more efficient and scalable catalytic asymmetric methods for the synthesis of Spiro[2.2]pentan-1-amine and its derivatives will undoubtedly be a key area of future research. The insights and protocols provided in this guide offer a solid foundation for researchers to incorporate this unique and promising scaffold into their drug development pipelines.

References

  • Marek, I., et al. (2022). Stereoselective Synthesis of Polysubstituted Spiropentanes. Journal of the American Chemical Society. [Link]

  • Marek, I., et al. (2022). Stereoselective Synthesis of Polysubstituted Spiropentanes. PMC. [Link]

  • Ghosh, A. K., et al. (2019). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. NIH. [Link]

  • Blangetti, M., & O'Shea, D. (2020). Chiral auxiliary-mediated synthesis of planar chiral [2.2]metacyclophanes. ResearchGate. [Link]

  • Ghosh, A. K., et al. (2018). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry. [Link]

  • Wang, Y., et al. (2019). Organocatalytic asymmetric synthesis of highly functionalized spiro-thiazolone–cyclopropane-oxindoles bearing two vicinal spiro quaternary centers. Organic Chemistry Frontiers. [Link]

  • Hsung, R. P., et al. (2009). Synthesis of amido-spiro[2.2]pentanes via Simmons–Smith cyclopropanation of allenamides. Organic & Biomolecular Chemistry. [Link]

  • Blangetti, M., & O'Shea, D. (2020). Chiral auxiliary-mediated synthesis of planar chiral [2.2]metacyclophanes. RCSI Repository. [Link]

  • Gómez-Bengoa, E., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]

  • Hsung, R. P., et al. (2014). Synthesis of Amido-Spiro[2.2]Pentanes via Simmons-Smith Cyclopropanation of Allenamides. ResearchGate. [Link]

  • Ghosh, A. K., et al. (2019). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. SciSpace. [Link]

  • Hsung, R. P., et al. (2015). 1,4-Diazaspiro[2.2]pentanes as a Flexible Platform for the Synthesis of Diamine-Bearing Stereotriads. PMC. [Link]

  • Jana, A., et al. (2020). Synthesis of Highly Functionalized Spirocycles and Pentafulvene‐Containing Dyes Involving 2‐(2′‐ketoalkyl)‐1,3‐indandiones. ResearchGate. [Link]

  • de Oliveira, A. C., et al. (2024). Microwave-Assisted Enantioselective Synthesis of (2R,5S)-Theaspirane: A Green Chemistry Approach. MDPI. [Link]

  • Lathrop, S. P., & Rovis, T. (2009). Asymmetric synthesis of functionalized cyclopentanones via a multicatalytic secondary amine/N-heterocyclic carbene catalyzed cascade sequence. PubMed. [Link]

  • Lebel, H., et al. (2005). Curtius Rearrangement of Aromatic Carboxylic Acids to Access Protected Anilines and Aromatic Ureas. ResearchGate. [Link]

  • Wang, Y., et al. (2017). Highly stereoselective Michael addition of azlactones to electron-deficient triple bonds under P-spiro chiral iminophosphorane catalysis: importance of protonation pathway. Chemical Science. [Link]

  • Gómez-Bengoa, E., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PMC. [Link]

  • Ley, S. V., et al. (2008). Curtius Reactions. Professor Steven V. Ley Research Group. [Link]

  • Enders, D., & Wang, C. (2018). Catalytic asymmetric synthesis of spirooxindoles: recent developments. RSC Publishing. [Link]

  • Ramón, D. J., et al. (2023). A common protocol for enantioselective alkynylation of isatins and isatin-derived ketimines using terminal alkynes and Me2Zn in the presence of a catalytic amount of a chiral perhydro-1,3-benzoxazine with mod- erate to excellent enantioselectivity under mild reaction conditions is described. Organic & Biomolecular Chemistry. [Link]

  • Sviridovs, D., et al. (2022). Amination of 5-Spiro-Substituted 3-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones. MDPI. [Link]

  • Barrio, P., & López-Carrillo, V. (2023). Enantioselective synthesis of chiral BCPs. PMC. [Link]

  • Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Andrew G. Myers Research Group. [Link]

Sources

Foreword: Embracing Three-Dimensionality in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Spiropentane Derivatives

For decades, medicinal chemistry has been dominated by flat, aromatic structures. While effective, this two-dimensional thinking has its limits. Nature, however, operates in three dimensions. The intricate pockets and clefts of biological targets demand molecules with precise spatial arrangements. This guide delves into the world of spiropentane derivatives, a class of compounds that epitomize the shift towards three-dimensional molecular design. Their unique, rigid, and highly strained architecture offers a compelling toolkit for the modern drug hunter, providing novel ways to navigate chemical space and address complex biological challenges. As a Senior Application Scientist, my goal is not just to present data, but to illuminate the underlying principles and strategic thinking that drive the exploration of this fascinating chemical scaffold.

The Spiropentane Motif: A Structural Anomaly with Strategic Advantages

Spiropentane, the smallest spiro-fused cycloalkane, is a molecule of profound structural interest.[1] Comprising two cyclopropane rings sharing a single carbon atom, its structure is defined by extreme bond-angle strain and a rigid, well-defined three-dimensional geometry.[1][2] This is not merely a chemical curiosity; it is a strategic starting point for drug design.

1.1. Physicochemical Implications of the Spiro[2.2]pentane Core

The incorporation of a spiropentane unit into a molecule imparts a unique set of physicochemical properties that can be leveraged to overcome common drug development hurdles.[3]

  • Lipophilicity and Solubility: The high sp³ character of the spiropentane core generally increases lipophilicity. However, its rigid structure prevents the conformational "greasy patch" collapse typical of floppy alkyl chains, leading to a more nuanced effect on solubility. This allows for fine-tuning of the delicate balance between solubility and permeability, a key challenge in optimizing oral bioavailability.[4][5]

  • Metabolic Stability: The C-H bonds on the spiropentane core are sterically shielded and less susceptible to oxidative metabolism by cytochrome P450 enzymes.[6] This inherent resistance to degradation can significantly prolong a drug's half-life, reducing dosing frequency and improving patient compliance.

  • Conformational Rigidity: Unlike flexible linkers, the spiropentane scaffold locks substituents into precise, non-coplanar vectors.[7] This pre-organization reduces the entropic penalty of binding to a biological target, often leading to a significant increase in potency and selectivity.[8] The rigid framework allows chemists to project functional groups into specific regions of a binding pocket with high precision.

1.2. Spiropentane as a Bioisostere

In medicinal chemistry, a bioisostere is a chemical group that can replace another while retaining similar biological activity. The spiropentane moiety is increasingly explored as a saturated, three-dimensional bioisostere for common planar motifs like benzene rings or gem-dimethyl groups.[3][9] While larger spirocycles like spiro[3.3]heptane have been successfully used as benzene bioisosteres, the smaller, more strained spiropentane offers a different geometric and electronic profile, providing a unique tool for scaffold hopping and intellectual property generation.[9][10]

Synthesis of Spiropentane Derivatives: Controlled Access to 3D Space

The therapeutic potential of spiropentanes can only be realized through efficient and controllable synthetic methods. The high strain energy of the core makes its construction non-trivial, but several robust strategies have been developed.[1][11] The choice of method is dictated by the desired substitution pattern, required stereochemical control, and scalability.

2.1. Key Synthetic Approaches

  • Carbene Addition to Methylenecyclopropanes: This is a widely used and powerful method for creating the spiropentane skeleton.[11] A carbene, often generated from a diazo compound in the presence of a metal catalyst (e.g., Rhodium, Copper), adds across the double bond of a methylenecyclopropane precursor. The advantage of this approach is the ability to introduce functionality via the carbene precursor. Chiral catalysts can be employed to achieve enantioselective synthesis.[1][12]

  • Intramolecular Displacement: This strategy involves forming one of the cyclopropane rings via an intramolecular nucleophilic substitution.[13] A common pathway involves a cyclopropylmethyl derivative bearing a good leaving group, which is then displaced by an enolate or other nucleophile to close the second ring.[13] This method is particularly useful for accessing monosubstituted spiropentanes.

  • Tandem Carbometalation/Intramolecular Substitution: A more advanced strategy allows for the stereoselective synthesis of polysubstituted spiropentanes.[1][14] It involves the regio- and diastereoselective addition of an organometallic reagent to a cyclopropene, followed by an intramolecular substitution to form the second ring.[14] This powerful technique can create up to five contiguous stereocenters in a single, controlled transformation.[1]

Diagram 1: Comparative Synthetic Workflow A high-level comparison of the two primary synthetic routes to the spiropentane core.

G cluster_0 Route A: Carbene Addition cluster_1 Route B: Intramolecular Displacement A1 Methylenecyclopropane A3 Carbene Intermediate A1->A3 A2 Diazo Compound + Catalyst A2->A3 A4 Spiropentane Derivative A3->A4 [2+1] Cycloaddition B1 Cyclopropylmethyl Precursor (with Leaving Group & Nucleophile) B2 Base/Activation B1->B2 B3 Spiropentane Derivative B2->B3 Intramolecular SN2 reaction Start Choice of Synthesis Start->A1 Need for diverse substituents Start->B1 Access to mono- substituted core

Caption: High-level comparison of major synthetic pathways to spiropentane derivatives.

Biological Activities and Therapeutic Applications

The unique structural features of spiropentane derivatives have led to their exploration in a wide range of therapeutic areas. Their ability to act as rigid scaffolds has proven fruitful in developing potent and selective modulators of various biological targets.[15]

3.1. Anticancer Activity

Spiro compounds, in general, are a rich source of anticancer agents.[15][16][17] Spiropentane derivatives contribute to this field by providing novel scaffolds that can be decorated with pharmacophores to target various cancer-related pathways.

  • Mechanism of Action: While diverse, common mechanisms for spiro-based anticancer agents include the inhibition of topoisomerase, disruption of microtubule dynamics, and modulation of cell signaling pathways like p53.[18]

  • Observed Activity: Spiro-heterocyclic compounds have demonstrated potent antiproliferative activity against a range of human cancer cell lines, including colon carcinoma (HCT116), prostate carcinoma (PC3), and leukemia (HL60).[19][20] In some cases, the potency has exceeded that of reference compounds like 5-fluorouracil.[8]

Table 1: In Vitro Antiproliferative Activity of Selected Spiro Compounds

Compound IDCancer Cell LineIC₅₀ (µM)Reference
1cHCT116 (Colon)52.81[19]
1cPC3 (Prostate)74.40[19]
1cHL60 (Leukemia)49.72[19]
1cSNB19 (Astrocytoma)101[19]

Data extracted from a study on spirocycles synthesized via multicomponent domino reactions.[19]

3.2. Antiviral Activity

Spiropentane nucleoside mimics are a notable class of antiviral agents.[11] By replacing the flexible sugar moiety of a natural nucleoside with a rigid spiropentane scaffold, researchers have developed compounds with potent activity against several viruses.

  • Target Viruses: These mimics have shown inhibitory effects against human cytomegalovirus (HCMV), Epstein-Barr virus (EBV), herpes simplex virus type 1 (HSV-1), varicella-zoster virus (VZV), human immunodeficiency virus (HIV-1), and hepatitis B virus (HBV).[21]

  • Causality of Design: The rigid spiropentane core positions the nucleobase and the phosphate-mimicking group in a defined spatial orientation. This pre-organization can enhance binding to viral enzymes like polymerases or reverse transcriptases while potentially avoiding recognition by host cell kinases, which can be a source of toxicity. The stereochemistry of the substituents on the spiropentane ring is critical for activity, with different isomers exhibiting vastly different biological profiles.[21]

3.3. Applications in Neuroscience

The ability of spirocycles to provide three-dimensional diversity is highly valuable in neuroscience drug discovery, where targets are often complex receptors and ion channels in the central nervous system (CNS).[22] While specific examples of spiropentane derivatives in clinical neuroscience are still emerging, the principles are well-established. The rigid scaffold can help achieve the high selectivity required to target specific receptor subtypes (e.g., within the serotonin or dopamine families), thereby minimizing off-target effects that often lead to undesirable side effects like sedation or movement disorders.[22]

Experimental Protocols: A Self-Validating Approach

Trustworthiness in science is built on reproducible, well-described methods. The following protocols are presented not just as steps, but as self-validating systems, with inherent checks and expected outcomes grounded in experience.

4.1. Protocol: Synthesis of a Spiropentane Carboxylate via Rhodium-Catalyzed Cyclopropanation

This protocol describes a common method for synthesizing a functionalized spiropentane core, adapted from methodologies reported in the literature.[21]

Objective: To synthesize ethyl 2-spiropentanecarboxylate from methylenecyclopropane and ethyl diazoacetate.

Materials:

  • Methylenecyclopropane (volatile liquid, handle with care)

  • Ethyl diazoacetate (potentially explosive, handle behind a blast shield)

  • Rhodium(II) octanoate dimer [Rh₂(OAc)₄] (catalyst)

  • Dichloromethane (DCM), anhydrous

  • Standard glassware for inert atmosphere chemistry (Schlenk line, nitrogen/argon)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • System Preparation (The Dry Run): Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen inlet. Ensure all joints are well-greased and the system is leak-tight. Causality: The catalyst is sensitive to moisture and air, and the diazo reagent can be hazardous. An inert, dry atmosphere is non-negotiable for safety and reproducibility.

  • Reagent Charging: Dissolve Rh₂(OAc)₄ (0.01 eq) in anhydrous DCM (20 mL) in the reaction flask. In the dropping funnel, prepare a solution of ethyl diazoacetate (1.0 eq) and methylenecyclopropane (1.5 eq) in anhydrous DCM (50 mL). Insight: Using an excess of the volatile methylenecyclopropane ensures the more valuable diazo compound is fully consumed.

  • Controlled Addition (The Key to Safety): Cool the reaction flask to 0°C using an ice bath. Begin the dropwise addition of the diazo solution over 2-3 hours. Vigorous nitrogen evolution will be observed. Causality: Slow addition is critical to control the reaction rate and temperature. A rapid, uncontrolled decomposition of diazoacetate can be dangerous and leads to side products.

  • Reaction Monitoring (The Validation Step): After addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) or GC-MS. The disappearance of the characteristic yellow color of the diazo compound is a good visual indicator of completion. Self-Validation: A clean conversion on TLC with a single major new spot (lower Rf than starting materials) indicates a successful reaction.

  • Workup and Purification: Quench the reaction by adding a few drops of acetic acid to neutralize the catalyst. Concentrate the mixture under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the product as a mixture of isomers. Insight: The product will be a mixture of four stereoisomers which may be separable by careful chromatography or used as a mixture for initial screening.[21]

4.2. Protocol: In Vitro Anticancer Activity Screening using MTT Assay

This protocol outlines a standard workflow for assessing the cytotoxic effects of newly synthesized spiropentane derivatives on a cancer cell line.

Objective: To determine the IC₅₀ value of a spiropentane derivative against the HCT116 human colon cancer cell line.

Materials:

  • HCT116 cells

  • Complete growth medium (e.g., McCoy's 5A with 10% FBS, 1% Penicillin-Streptomycin)

  • Test compound (spiropentane derivative), dissolved in DMSO to make a 10 mM stock

  • Doxorubicin (positive control)

  • DMSO (vehicle control)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates, sterile

  • Multichannel pipette, incubator (37°C, 5% CO₂), plate reader (570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment. Causality: A 24-hour pre-incubation ensures cells are in a logarithmic growth phase and have recovered from the stress of trypsinization, leading to more consistent results.

  • Compound Treatment: Prepare serial dilutions of the test compound and controls in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds, positive control (doxorubicin), and vehicle control (DMSO). Self-Validation: Including both positive and vehicle controls is essential. The vehicle control defines 100% viability, while the positive control confirms the assay is responsive.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere. Insight: The incubation time is critical and should be optimized for the specific cell line and compound class. 72 hours is a common endpoint for cytotoxicity assays.

  • MTT Addition and Formazan Crystal Formation: Add 20 µL of MTT reagent to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. The amount of formazan is directly proportional to the number of living cells.

  • Solubilization and Measurement: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis (The Quantitative Output): Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve (sigmoidal model) to calculate the IC₅₀ value.

Diagram 2: Logic of Bioisosteric Replacement Illustrating the strategic replacement of a planar group with a 3D spiropentane core.

G cluster_Liabilities cluster_Improvements A Initial Lead Compound (e.g., with Benzene Ring) B Identified Liabilities A->B Exhibits C Spiropentane-Modified Analog B->C Strategic Replacement (Bioisosterism) L1 Poor Metabolic Stability (Aromatic Oxidation) L2 Planar Shape (Low Selectivity) L3 Suboptimal PK/PD D Improved Properties C->D Results in I1 Increased Metabolic Stability (No Aromatic C-H) I2 3D Exit Vectors (Enhanced Selectivity/Potency) I3 Novel IP Space

Caption: The strategic rationale for using spiropentane as a bioisostere in drug design.

Future Outlook and Emerging Applications

The exploration of spiropentane derivatives in medicinal chemistry is still in its ascendancy. While significant progress has been made in synthesis and in demonstrating broad biological activity, several exciting frontiers remain.

  • Advanced Stereoselective Synthesis: The development of more general and scalable methods for controlling all stereocenters on a polysubstituted spiropentane will be crucial for unlocking its full potential.[1][14]

  • Photoredox and Electrochemical Methods: Emerging synthetic techniques may provide novel, milder routes to these strained systems, expanding the accessible chemical space.

  • Protein Degraders and Molecular Glues: The rigid, three-dimensional nature of the spiropentane scaffold makes it an ideal platform for designing linkers in PROTACs or other heterobifunctional molecules, where precise vectoral projection is paramount.

  • Fragment-Based Drug Discovery (FBDD): Small, functionalized spiropentane fragments could serve as powerful 3D starting points for FBDD campaigns, enabling the exploration of deep, complex binding pockets that are intractable for flatter fragment libraries.

References

  • Stereoselective Synthesis of Polysubstituted Spiropentanes | Journal of the American Chemical Society. (2022, September 11). Retrieved from [Link]

  • Stereoselective Synthesis of Polysubstituted Spiropentanes - PMC - NIH. (n.d.). Retrieved from [Link]

  • Synthesis-of-Spiropentane-Derivatives-via-Intramolecular-Displacement.pdf - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of Spiropentane Derivatives via Intramolecular Displacement - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis of New Monosubstituted Spiropentanes - ResearchGate. (2026, January 18). Retrieved from [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle - ResearchGate. (n.d.). Retrieved from [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids - Beilstein Journals. (2024, July 24). Retrieved from [Link]

  • Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition. (2021, April 5). Retrieved from [Link]

  • Spiropentane | C5H8 | CID 9088 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed. (2024, February 26). Retrieved from [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025, April 5). Retrieved from [Link]

  • (PDF) Spiro[3.3]heptane as a Saturated Benzene Bioisostere - ResearchGate. (2024, January 22). Retrieved from [Link]

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted - MDPI. (2022, November 19). Retrieved from [Link]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (2023, December 18). Retrieved from [Link]

  • Physicochemical Descriptors in Property-Based Drug Design - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Enantioselective synthesis of spiropentanes from hydroxymethylallenes - PubMed. (n.d.). Retrieved from [Link]

  • Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition. (n.d.). Retrieved from [Link]

  • Physicochemical properties | Medicinal Chemistry Class Notes - Fiveable. (n.d.). Retrieved from [Link]

  • Psychedelic-Inspired Drug Discovery Using an Engineered Biosensor - eScholarship.org. (2021, May 1). Retrieved from [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted - ResearchGate. (2025, October 13). Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for N-Alkylation of Spiro[2.2]pentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Spiro[2.2]pentane Scaffold

Spiro[2.2]pentan-1-amine presents a fascinating and challenging substrate for synthetic chemists. As the smallest member of the triangulane family, the spiro[2.2]pentane core is characterized by extreme ring strain and a rigid, three-dimensional architecture.[1][2] This unique topology makes it an attractive building block in medicinal chemistry and materials science, where precise control over molecular shape is paramount. N-alkylated derivatives of spiro[2.2]pentan-1-amine are of particular interest as they can serve as novel scaffolds for the development of conformationally constrained analogues of biologically active molecules.[2][3]

However, the inherent strain and steric hindrance of the spiropentyl group demand careful consideration when selecting N-alkylation conditions. This guide provides a detailed overview of robust and adaptable protocols for the N-alkylation of spiro[2.2]pentan-1-amine, with a focus on explaining the rationale behind the chosen methodologies to empower researchers in their synthetic endeavors.

Challenges and Considerations in N-Alkylation

The primary amine of spiro[2.2]pentan-1-amine is attached to a cyclopropyl ring, which is part of a highly strained system. This presents two main challenges:

  • Steric Hindrance: The spirocyclic framework can sterically encumber the nitrogen atom, potentially slowing down the rate of N-alkylation.

  • Ring Strain: The high degree of strain in the spiro[2.2]pentane system might lead to undesired side reactions under harsh conditions, such as ring-opening or rearrangement.

Therefore, the selection of mild and efficient N-alkylation methods is crucial for achieving high yields and preserving the integrity of the spiropentyl core.

Recommended N-Alkylation Methodologies

Two primary methods are recommended for the N-alkylation of spiro[2.2]pentan-1-amine: Reductive Amination and Direct Alkylation with Alkyl Halides . The choice between these methods will depend on the desired alkyl substituent and the available starting materials.

Method 1: Reductive Amination

Reductive amination is a versatile and widely used method for the N-alkylation of primary amines.[4][5] It involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. This one-pot procedure is highly efficient and generally avoids the problem of over-alkylation that can plague other methods.[4]

Causality of Experimental Choices:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation.[6] It is mild enough to not reduce the aldehyde or ketone starting material but is sufficiently reactive to reduce the iminium ion formed in situ. Its selectivity is crucial for the success of this one-pot reaction. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, but NaBH(OAc)₃ is often less toxic and equally effective.[4]

  • Solvent Selection: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for reductive amination as they are non-protic and effectively solubilize the reactants and intermediates.[6] For less reactive carbonyl compounds, the addition of a catalytic amount of acetic acid can accelerate imine formation.[7]

  • Temperature Control: The reaction is typically carried out at room temperature, which is mild enough to prevent decomposition of the strained spiropentane ring.

Experimental Workflow for Reductive Amination:

Reductive_Amination_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine Spiro[2.2]pentan-1-amine Mix Mix & Stir (Room Temp, 1-2h) Amine->Mix Carbonyl Aldehyde/Ketone Carbonyl->Mix Solvent DCM/DCE Solvent->Mix Add_Reducer Add NaBH(OAc)₃ (portion-wise) Mix->Add_Reducer Imine Formation Stir Stir to Completion (Monitor by TLC/LC-MS) Add_Reducer->Stir Reduction Quench Quench (e.g., sat. NaHCO₃) Stir->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify (e.g., Column Chromatography) Extract->Purify Product Product Purify->Product N-Alkyl-spiro[2.2]pentan-1-amine

Caption: Workflow for N-alkylation via reductive amination.

Detailed Protocol: Reductive Amination

  • Reactant Preparation: In a round-bottom flask, dissolve spiro[2.2]pentan-1-amine (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive carbonyls, a catalytic amount of acetic acid (0.1 eq.) can be added.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirred solution. An exothermic reaction may be observed.

  • Reaction Completion: Continue stirring the reaction mixture at room temperature until the starting amine is consumed, as monitored by TLC or LC-MS (typically 2-24 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated spiro[2.2]pentan-1-amine.

Method 2: Direct Alkylation with Alkyl Halides

Direct N-alkylation with an alkyl halide is a classical and straightforward approach to forming C-N bonds.[8] However, for primary amines, this method can often lead to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium salts. To achieve selective mono-alkylation of spiro[2.2]pentan-1-amine, careful control of the reaction conditions is essential.[9][10]

Causality of Experimental Choices:

  • Stoichiometry Control: Using a slight excess of the amine relative to the alkyl halide can favor mono-alkylation. However, a more robust strategy involves using the amine as the limiting reagent and carefully controlling the addition of the alkylating agent.

  • Base Selection: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is required to neutralize the hydrogen halide formed during the reaction without competing in the alkylation.

  • Solvent Choice: Acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are suitable polar aprotic solvents that can facilitate the Sₙ2 reaction.

  • Temperature Management: The reaction should be initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature or gently heated to control the reaction rate and minimize side products.[9]

Logical Relationship for Direct Alkylation:

Direct_Alkylation_Logic Start Spiro[2.2]pentan-1-amine + Alkyl Halide (R-X) Product1 N-Alkyl-spiro[2.2]pentan-1-amine Start->Product1 Mono-alkylation (Desired) Product2 N,N-Dialkyl-spiro[2.2]pentan-1-amine Start->Product2 Di-alkylation (Side Product) Base Base (e.g., K₂CO₃, DIPEA) Solvent Solvent (e.g., MeCN, DMF) Conditions Controlled Temperature (0 °C to RT/Heat)

Caption: Key parameters influencing direct N-alkylation selectivity.

Detailed Protocol: Direct Alkylation

  • Reactant Preparation: To a solution of spiro[2.2]pentan-1-amine (1.0 eq.) in acetonitrile (MeCN) or N,N-dimethylformamide (DMF), add a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.).

  • Addition of Alkyl Halide: Add the alkyl halide (1.0-1.1 eq.) dropwise to the mixture at 0 °C to control the initial reaction rate.

  • Reaction Monitoring: Allow the reaction to warm to room temperature or gently heat (e.g., 40-60 °C) until the primary amine is consumed. Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of dialkylated byproducts.[9]

  • Work-up: Upon completion, filter off any inorganic salts. If DMF is used as the solvent, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate). If MeCN is used, it can be removed under reduced pressure, and the residue partitioned between water and an organic solvent.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Summary of N-Alkylation Conditions

Method Alkylating Agent Reagents Solvent Temperature Key Advantages Potential Challenges
Reductive Amination Aldehyde or KetoneNaBH(OAc)₃, (cat. AcOH)DCM, DCERoom TempHigh selectivity for mono-alkylation; mild conditions; one-pot procedure.Requires carbonyl compound; imine formation can be slow for hindered ketones.
Direct Alkylation Alkyl Halide (R-X)K₂CO₃, DIPEAMeCN, DMF0 °C to 60 °CSimple procedure; wide range of alkyl halides available.Risk of over-alkylation; may require careful optimization of conditions.

Conclusion

The N-alkylation of spiro[2.2]pentan-1-amine, while presenting unique challenges due to steric hindrance and ring strain, can be effectively achieved through well-established synthetic methodologies. Reductive amination offers a highly selective and mild approach, making it the preferred method for many applications. Direct alkylation provides a simpler alternative, though it requires more careful control to ensure selective mono-alkylation. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers and drug development professionals working with this novel and promising chemical scaffold.

References

  • Lu, T., Hayashi, R., Hsung, R. P., DeKorver, K. A., Lohse, A. G., Song, Z., & Tang, Y. (2009). Synthesis of amido-spiro[2.2]pentanes via Simmons–Smith cyclopropanation of allenamides. Organic & Biomolecular Chemistry, 7(16), 3331–3337. [Link]

  • de Meijere, A., & Kozhushkov, S. I. (2000). The Chemistry of Highly Strained Oligospirocyclopropane Systems. Chemical Reviews, 100(1), 93–142. [Link]

  • Sayyed, M. A., & McCarthy, J. R. (2024). N-alkylation of amines for the synthesis of potential antiviral agents: A structural modification approach. Heliyon, 10(18), e30089. [Link]

  • National Center for Biotechnology Information (n.d.). Spiro[2.2]pentan-1-amine. In PubChem Compound Database. Retrieved from [Link]

  • Sung, R. H., et al. (2009). Synthesis of Amido-Spiro[2.2]Pentanes via Simmons-Smith Cyclopropanation of Allenamides. Organic & Biomolecular Chemistry, 7(16), 3331-3337. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal (n.d.). Arylamine synthesis by amination (alkylation). [Link]

  • Li, X., et al. (2025). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry. [Link]

  • Gunda, P. (2022). N-Dealkylation of Amines. Molecules, 27(15), 4966. [Link]

  • Organic Chemistry Portal (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Lu, T., Hayashi, R., Hsung, R. P., DeKorver, K. A., Lohse, A. G., Song, Z., & Tang, Y. (2009). Synthesis of amido-spiro[2.2]pentanes via Simmons-Smith cyclopropanation of allenamides. PubMed. [Link]

  • Wikipedia (n.d.). Reductive amination. [Link]

  • Marek, I., et al. (2022). Stereoselective Synthesis of Polysubstituted Spiropentanes. Journal of the American Chemical Society. [Link]

  • Ruano, J. L. G., Parra, A., Alemán, J., Yuste, F., & Mastranzo, V. M. (2009). Monoalkylation of primary amines and N-sulfinylamides. Chemical Communications, (4), 404-406. [Link]

  • The Organic Chemist (2023, March 16). Reductive Amination [Video]. YouTube. [Link]

  • Kumar, S., & Kumar, S. (2015). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 5(100), 82259-82263. [Link]

  • Klapötke, T. M., Krumm, B., & Riedelsheimer, C. (2022). Spectroscopic, Structural and Energetic Properties of Pentanitroaniline. Propellants, Explosives, Pyrotechnics, 47(5), e202100372. [Link]

Sources

Application Notes: High-Throughput Synthesis of Novel Amide and Amine Libraries Utilizing Spiro[2.2]pentan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery

In the quest for novel therapeutics, medicinal chemists are increasingly venturing beyond the traditional flat, aromatic ring systems to explore the rich, three-dimensional chemical space. This "escape from flatland" is driven by the need for compounds with improved physicochemical properties, enhanced target specificity, and novel intellectual property.[1] Spirocyclic scaffolds have emerged as powerful tools in this endeavor, offering a rigid yet spatially complex framework that can orient substituents in well-defined vectors.[2][3] The rigidity of spiro junctions can lead to more selective and potent interactions with biological targets.[2]

The spiro[2.2]pentane moiety, the simplest spirocycle, is a particularly attractive building block.[4] Its highly strained and compact structure imparts unique conformational properties and a distinct exit vector for appended functionalities.[5] The use of spiro[2.2]pentan-1-amine hydrochloride allows for the direct incorporation of this desirable scaffold into compound libraries via common and robust chemical transformations. This application note provides detailed protocols for the parallel synthesis of amide and secondary amine libraries using this compound, tailored for drug discovery and development professionals.

The Strategic Advantage of the Spiro[2.2]pentane Scaffold

The incorporation of the spiro[2.2]pentane core into small molecules offers several key advantages:

  • Increased Three-Dimensionality (sp³ Character): The quaternary spiro-carbon inherently increases the fraction of sp³-hybridized carbons (Fsp³). A higher Fsp³ count is often correlated with improved clinical success, potentially due to better solubility, metabolic stability, and more specific target engagement.

  • Novel Chemical Space: The unique topology of the spiro[2.2]pentane scaffold allows for the exploration of previously underrepresented areas of chemical space, providing access to novel compound series.[5]

  • Conformational Rigidity: The rigid framework of the spirocycle reduces the number of accessible conformations of a molecule.[2] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing potency and selectivity.[6]

  • Improved Physicochemical Properties: The introduction of a spirocyclic moiety can favorably modulate key drug-like properties such as lipophilicity (LogP) and aqueous solubility, which are critical for bioavailability and pharmacokinetic profiles.[7]

Core Reactions and Workflow for Library Generation

This guide focuses on two primary, high-yielding reactions for library generation starting from this compound: amide bond formation and reductive amination . These reactions were chosen for their broad substrate scope, reliability, and amenability to high-throughput parallel synthesis formats.

G cluster_0 Input Building Blocks cluster_1 Parallel Synthesis Workflows (96-Well Plate) cluster_2 High-Throughput Purification cluster_3 Output Libraries Spiro_Amine Spiro[2.2]pentan-1-amine Hydrochloride Amide_Coupling Protocol 1: Amide Coupling Spiro_Amine->Amide_Coupling Reductive_Amination Protocol 2: Reductive Amination Spiro_Amine->Reductive_Amination Carboxylic_Acids Carboxylic Acid Library (R¹-COOH) Carboxylic_Acids->Amide_Coupling Aldehydes_Ketones Aldehyde/Ketone Library (R²R³C=O) Aldehydes_Ketones->Reductive_Amination SPE Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Amide_Coupling->SPE Crude Products Reductive_Amination->SPE Crude Products Amide_Library Amide Library SPE->Amide_Library Purified Amides Amine_Library Secondary Amine Library SPE->Amine_Library Purified Amines

Figure 1: General workflow for library generation.

Protocol 1: Parallel Amide Coupling in a 96-Well Format

This protocol describes the coupling of a diverse set of carboxylic acids to this compound. The use of HATU as a coupling agent is recommended for its efficiency, even with sterically hindered amines.[8]

Causality Behind Experimental Choices:

  • Amine Salt Handling: Spiro[2.2]pentan-1-amine is used as its hydrochloride salt for improved stability and handling. A non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA), is required to liberate the free amine in situ for the reaction to proceed. Two equivalents of base are used: one to neutralize the hydrochloride salt and one to facilitate the coupling reaction.

  • Coupling Reagent: HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a highly effective peptide coupling reagent that rapidly converts carboxylic acids to activated esters, minimizing side reactions and racemization. It is particularly effective for challenging couplings.

  • Solvent: Dimethylformamide (DMF) is an excellent polar aprotic solvent that effectively solubilizes a wide range of reactants and reagents, making it ideal for library synthesis.

  • Purification: Solid-phase extraction (SPE) is a robust and automatable method for the parallel purification of compound libraries, efficiently removing excess reagents and byproducts.[9][10]

Materials and Reagents:

  • This compound

  • Carboxylic acid library (as stock solutions in DMF)

  • HATU (as a stock solution in DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • 96-well reaction blocks with sealing mats

  • Automated liquid handler or multichannel pipettes

  • SPE cartridges (e.g., C18 or appropriate ion-exchange resin)

Step-by-Step Methodology:

  • Preparation of Reagent Stock Solutions:

    • This compound: Prepare a 0.2 M solution in anhydrous DMF.

    • Carboxylic Acid Library: Prepare 0.2 M stock solutions of each carboxylic acid in anhydrous DMF in a 96-well plate format.

    • HATU: Prepare a 0.22 M solution in anhydrous DMF. Note: Prepare this solution fresh before use.

    • DIPEA: Prepare a 0.4 M solution in anhydrous DMF.

  • Reaction Assembly (in a 96-well reaction block):

    • To each well, add 100 µL (20 µmol, 1.0 eq) of the desired carboxylic acid solution from the library plate.

    • Add 110 µL (22 µmol, 1.1 eq) of the HATU solution to each well.

    • Add 100 µL (40 µmol, 2.0 eq) of the DIPEA solution to each well.

    • Initiate the reaction by adding 100 µL (20 µmol, 1.0 eq) of the this compound solution to each well.

  • Reaction Incubation:

    • Seal the 96-well reaction block securely with a sealing mat.

    • Place the block on an orbital shaker and agitate at room temperature for 12-16 hours.

  • High-Throughput Workup and Purification (SPE):

    • Quenching: Add 200 µL of water to each well to quench the reaction.

    • SPE Cartridge Conditioning: Condition a 96-well SPE plate (e.g., C18, 100 mg) by washing sequentially with 1 mL of methanol and 1 mL of water.

    • Loading: Transfer the quenched reaction mixtures from the reaction block to the conditioned SPE plate.

    • Washing: Wash the cartridges with 1 mL of 5% methanol in water to remove salts and water-soluble impurities.

    • Elution: Elute the desired amide products with 1 mL of methanol into a clean 96-well collection plate.

    • Solvent Evaporation: Concentrate the collection plate to dryness using a centrifugal evaporator. The resulting compounds are typically of sufficient purity for primary screening.

Summary of Amide Coupling Conditions:

ParameterConditionRationale
Amine Spiro[2.2]pentan-1-amine HClStable, crystalline solid for easy handling.
Carboxylic Acid 1.0 eqLimiting reagent in the screen.
Coupling Agent HATU (1.1 eq)Highly efficient for hindered amines.
Base DIPEA (2.0 eq)Neutralizes HCl salt and facilitates coupling.
Solvent Anhydrous DMFExcellent solubility for diverse substrates.
Temperature Room TemperatureMild conditions minimize side reactions.
Time 12-16 hoursAllows for completion of challenging couplings.
Purification C18 SPERapid, parallel purification method.[9]

Protocol 2: Parallel Reductive Amination in a 96-Well Format

This protocol enables the synthesis of a secondary amine library by reacting spiro[2.2]pentan-1-amine with a diverse set of aldehydes and ketones.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is stable in anhydrous solvents and does not reduce the starting aldehyde or ketone at an appreciable rate, minimizing side product formation.

  • Solvent: Dichloroethane (DCE) is a common solvent for reductive aminations as it is compatible with STAB and effectively solubilizes the intermediate iminium ion.

  • Acid Catalyst: Acetic acid is often added in catalytic amounts to facilitate the formation of the intermediate iminium ion, which is the species that is reduced by STAB.

  • Workup: A basic aqueous workup is employed to quench the reaction, remove the boron byproducts, and ensure the final amine product is in its free base form.

G Start Spiro-Amine HCl + Aldehyde/Ketone Step1 Add DIPEA in DCE Start->Step1 Free-basing of amine Step2 Stir (Imine/Enamine Formation) Step1->Step2 Step3 Add NaBH(OAc)₃ (STAB) Step2->Step3 Iminium ion formation Step4 Reaction Stirring (Reduction) Step3->Step4 Step5 Aqueous Basic Workup (e.g., NaHCO₃) Step4->Step5 Quench & Neutralize End Purified Secondary Amine Product Step5->End Purification (SPE/LLE)

Figure 2: Reductive Amination Workflow.

Materials and Reagents:

  • This compound

  • Aldehyde/ketone library (as stock solutions in DCE)

  • Sodium triacetoxyborohydride (STAB)

  • N,N-Diisopropylethylamine (DIPEA)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 96-well reaction blocks with sealing mats

Step-by-Step Methodology:

  • Preparation of Reagent Stock Solutions:

    • Aldehyde/Ketone Library: Prepare 0.2 M stock solutions of each carbonyl compound in DCE in a 96-well plate format.

  • Reaction Assembly (in a 96-well reaction block):

    • To each well, add 100 µL (20 µmol, 1.0 eq) of the desired aldehyde or ketone solution.

    • Add a solution of this compound (21.5 µmol, 1.05 eq) and DIPEA (22 µmol, 1.1 eq) in 100 µL of DCE.

    • Seal the block and allow the mixture to stir for 30 minutes at room temperature to facilitate imine/enamine formation.

    • Unseal the block and add sodium triacetoxyborohydride (STAB) (30 µmol, 1.5 eq) to each well, preferably as a solid using an automated powder dispenser or as a freshly prepared slurry in DCE.

  • Reaction Incubation:

    • Reseal the 96-well reaction block securely.

    • Place the block on an orbital shaker and agitate at room temperature for 12-18 hours.

  • High-Throughput Workup:

    • Quenching: Carefully add 200 µL of saturated aqueous NaHCO₃ solution to each well to quench the excess reducing agent and neutralize the reaction.

    • Extraction: Add 400 µL of dichloromethane (DCM) to each well. Seal the block and shake vigorously for 5 minutes.

    • Phase Separation: Centrifuge the block to ensure clean phase separation.

    • Collection: Carefully remove the lower organic layer using an automated liquid handler or multichannel pipette and transfer it to a clean 96-well collection plate.

    • Solvent Evaporation: Concentrate the collection plate to dryness using a centrifugal evaporator.

Summary of Reductive Amination Conditions:

ParameterConditionRationale
Amine Spiro[2.2]pentan-1-amine HCl (1.05 eq)Slight excess to drive reaction to completion.
Carbonyl Aldehyde or Ketone (1.0 eq)Limiting reagent.
Reducing Agent NaBH(OAc)₃ (1.5 eq)Mild, selective reagent for reductive amination.
Base DIPEA (1.1 eq)Neutralizes the HCl salt.
Solvent 1,2-Dichloroethane (DCE)Aprotic solvent, ideal for this transformation.
Temperature Room TemperatureSufficient for most substrates.
Time 12-18 hoursEnsures complete conversion.
Workup Aqueous NaHCO₃ / DCM LLEQuenches reaction and removes byproducts.

Conclusion

This compound is a valuable and versatile building block for the generation of compound libraries with high three-dimensionality. The protocols outlined in this application note provide robust and scalable methods for the parallel synthesis of novel amide and secondary amine libraries. These methods are designed for high-throughput workflows, incorporating automated liquid handling and parallel purification techniques to accelerate the drug discovery process. By leveraging the unique structural features of the spiro[2.2]pentane scaffold, researchers can efficiently explore novel chemical space and develop new lead compounds with improved drug-like properties.

References

  • Wleklinski, M., Carpenter, P. M., Dykstra, K. D., et al. (2024). Parallel purification of microscale libraries via automated solid phase extraction. SLAS Technology, 29(2), 100126. [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255. [Link]

  • Gurbych, O., Pavliuk, P., Krasnienkov, D., et al. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. Preprint. [Link]

  • Nikolaev, A. G. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Molecules, 28(24), 8089. [Link]

  • Kappe, C. O. (2024). High-Throughput Solid Phase Extraction for Targeted and Nontargeted Exposomics. Analytical Chemistry. [Link]

  • Di-Poï, N., & Oger, N. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules, 26(22), 6889. [Link]

  • Perreault, H. (2024). Parallel Purification of Microscale Libraries via Automated Solid Phase Extraction. ResearchGate. [Link]

  • Ros-Lis, J. V., & Tatay, S. (2024). Analysis of Physicochemical Properties for Drugs of Natural Origin. SciSpace. [Link]

  • Lenci, E., Innocenti, R., Menchi, G., & Trabocchi, A. (2018). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry, 6, 522. [Link]

  • Afonso, C. A. M. (2017). Special Issue "Advances in Spiro Compounds". Molecules. [Link]

  • Lowe, J. T. (2023). High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity. ACS Omega. [Link]

  • Tan, D. S. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. [Link]

  • Organic Chemistry Portal. Amine synthesis by amide reduction. Organic Chemistry Portal. [Link]

  • Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Taros Chemicals. [Link]

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The Spiro[2.2]pentane Motif: A New Frontier in PET Ligand Development for Enhanced In Vivo Stability and Brain Penetration

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Superior PET Tracers and the Rise of Strained Scaffolds

Positron Emission Tomography (PET) stands as a cornerstone in molecular imaging, offering unparalleled insights into physiological and pathological processes in vivo. The efficacy of PET imaging is intrinsically linked to the quality of the radiotracer employed. An ideal PET ligand should exhibit high affinity and selectivity for its target, favorable pharmacokinetics, including rapid clearance from non-target tissues, and, crucially, high metabolic stability to ensure that the detected signal originates from the intact tracer at the target site.[1][2] Furthermore, for neuroimaging applications, the ability to efficiently cross the blood-brain barrier (BBB) is paramount.

In the relentless pursuit of improved PET tracers, medicinal chemists are increasingly turning to novel molecular scaffolds that can impart desirable physicochemical properties. Among these, strained cyclic systems have garnered significant attention. The spiro[2.2]pentane framework, a unique and highly rigid carbocycle, has emerged as a compelling structural motif in drug discovery.[1][3] Its inherent three-dimensionality and high fraction of sp³-hybridized carbons (Fsp³) offer a distinct departure from the flat, aromatic structures prevalent in many traditional PET ligands. This guide provides a detailed exploration of the application of Spiro[2.2]pentan-1-amine in the synthesis of next-generation PET ligands, focusing on the rationale behind its use, detailed synthetic protocols, and the anticipated advantages in terms of in vivo performance.

The incorporation of the spiro[2.2]pentane moiety is hypothesized to enhance metabolic stability by shielding susceptible metabolic soft spots within the ligand structure.[4] The rigid conformation of the spirocycle can also pre-organize the pharmacophoric elements for optimal target binding, potentially leading to increased affinity and selectivity. Moreover, the lipophilic nature of the spiro[2.2]pentane core, coupled with its unique shape, may facilitate passive diffusion across the BBB, a critical hurdle for central nervous system (CNS) targeted tracers.[2]

This document will serve as a comprehensive guide for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the underlying scientific principles that govern the use of Spiro[2.2]pentan-1-amine in the cutting-edge field of PET radiopharmaceutical development.

Part 1: The Strategic Advantage of Spiro[2.2]pentan-1-amine in PET Ligand Design

The decision to incorporate Spiro[2.2]pentan-1-amine into a PET ligand is a strategic one, driven by the desire to overcome common challenges in radiotracer development. The unique structural features of this amine offer several potential benefits:

  • Enhanced Metabolic Stability: The compact and rigid nature of the spiro[2.2]pentane cage can sterically hinder the approach of metabolizing enzymes, such as cytochrome P450s, to adjacent chemical bonds. This "metabolic shielding" can significantly reduce the rate of biotransformation, leading to a higher proportion of intact tracer in circulation and at the target site.[4][5] This is particularly advantageous for tracers labeled with longer-lived isotopes like fluorine-18, where in vivo stability over several hours is desirable.

  • Improved Blood-Brain Barrier Permeability: For PET ligands targeting the CNS, traversing the BBB is a major challenge. The lipophilicity and three-dimensional shape of the spiro[2.2]pentane moiety can enhance passive diffusion across the lipid-rich membranes of the BBB. By replacing more polar or flexible aliphatic chains with this rigid, lipophilic scaffold, it is possible to fine-tune the overall lipophilicity of the molecule to fall within the optimal range for brain penetration (typically a logD of 1-3).[2]

  • Conformational Rigidity and Target Affinity: The rigid spiro[2.2]pentane scaffold restricts the conformational freedom of the molecule. This pre-organization can lock the pharmacophore in a bioactive conformation, reducing the entropic penalty upon binding to the target receptor or enzyme. This can translate to higher binding affinity and, in some cases, improved selectivity.[6]

  • Novel Chemical Space: The use of the spiro[2.2]pentane motif allows for the exploration of novel chemical space, moving away from the often-overcrowded intellectual property landscape of traditional heterocyclic and aromatic scaffolds. This can provide a competitive advantage in drug discovery programs.

The following sections will provide detailed protocols for the synthesis of a model PET ligand incorporating Spiro[2.2]pentan-1-amine, illustrating how these theoretical advantages can be translated into practice.

Part 2: Synthesis of a Model PET Ligand Precursor

The successful radiosynthesis of a PET ligand hinges on the availability of a suitable precursor molecule. This precursor must be designed to allow for the efficient and regioselective incorporation of the positron-emitting radionuclide in the final step of the synthesis. For the purposes of this guide, we will outline the synthesis of a versatile precursor for the [¹⁸F]fluorination of a model compound, N-([¹⁸F]fluoroethyl)-spiro[2.2]pentan-1-amine. The precursor, N-(2-tosyloxyethyl)-spiro[2.2]pentan-1-amine, can be synthesized from commercially available starting materials.

Protocol 1: Synthesis of N-(2-Hydroxyethyl)-spiro[2.2]pentan-1-amine

This protocol describes the synthesis of the alcohol intermediate required for the subsequent tosylation step.

Materials:

  • Spiro[2.2]pentan-1-amine hydrochloride

  • 2-Bromoethanol

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous acetonitrile, add potassium carbonate (3.0 eq.).

  • Stir the suspension vigorously at room temperature for 30 minutes to liberate the free amine.

  • Add 2-bromoethanol (1.2 eq.) to the reaction mixture.

  • Heat the reaction to 60 °C and stir overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to afford N-(2-hydroxyethyl)-spiro[2.2]pentan-1-amine.

Protocol 2: Synthesis of the Tosylated Precursor, N-(2-Tosyloxyethyl)-spiro[2.2]pentan-1-amine

This protocol details the tosylation of the alcohol intermediate to generate the final precursor for radiofluorination.[7]

Materials:

  • N-(2-Hydroxyethyl)-spiro[2.2]pentan-1-amine

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • 0.1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-(2-hydroxyethyl)-spiro[2.2]pentan-1-amine (1.0 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq.) or pyridine (1.5 eq.) to the solution.

  • Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 0.1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired precursor, N-(2-tosyloxyethyl)-spiro[2.2]pentan-1-amine.

G cluster_synthesis Precursor Synthesis Workflow A Spiro[2.2]pentan-1-amine HCl B N-(2-Hydroxyethyl)-spiro[2.2]pentan-1-amine A->B 2-Bromoethanol, K2CO3, ACN C N-(2-Tosyloxyethyl)-spiro[2.2]pentan-1-amine (Radiolabeling Precursor) B->C TsCl, TEA, DCM

Caption: Workflow for the synthesis of the radiolabeling precursor.

Part 3: [¹⁸F]Radiolabeling and Quality Control

This section provides a detailed protocol for the automated radiosynthesis of N-([¹⁸F]fluoroethyl)-spiro[2.2]pentan-1-amine, a crucial step in the preparation of the PET tracer.

Protocol 3: Automated [¹⁸F]Fluorination

This protocol is designed for use with a standard automated radiosynthesis module.

Materials and Equipment:

  • Automated radiosynthesis module (e.g., GE TRACERlab™, Siemens Explora RN, etc.)

  • [¹⁸F]Fluoride in [¹⁸O]H₂O from cyclotron

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃) solution

  • Acetonitrile (ACN), anhydrous

  • N-(2-Tosyloxyethyl)-spiro[2.2]pentan-1-amine precursor in anhydrous DMSO

  • Sterile water for injection

  • Ethanol, absolute

  • Sep-Pak® C18 Plus Light Cartridge

  • Sterile vent filter (0.22 µm)

  • Sterile product vial

Procedure:

  • [¹⁸F]Fluoride Trapping and Elution:

    • Load the aqueous [¹⁸F]fluoride solution onto a pre-conditioned anion exchange cartridge.

    • Elute the trapped [¹⁸F]fluoride into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

  • Azeotropic Drying:

    • Heat the reaction vessel under a stream of nitrogen to evaporate the solvent.

    • Add anhydrous acetonitrile and repeat the evaporation process two to three times to ensure the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex is anhydrous.

  • Radiolabeling Reaction:

    • Add the solution of the tosylated precursor in anhydrous DMSO to the dried [¹⁸F]fluoride complex.

    • Heat the reaction mixture at 110-120 °C for 10-15 minutes.

  • Purification:

    • Cool the reaction mixture and dilute with sterile water.

    • Load the diluted reaction mixture onto a Sep-Pak® C18 cartridge.

    • Wash the cartridge with sterile water to remove unreacted [¹⁸F]fluoride and polar impurities.

    • Elute the desired [¹⁸F]-labeled product from the cartridge with ethanol.

  • Formulation:

    • Dilute the ethanolic solution of the product with sterile saline for injection.

    • Pass the final solution through a 0.22 µm sterile filter into a sterile product vial.

G cluster_radiolabeling Automated Radiosynthesis Workflow A [18F]Fluoride Trapping B Azeotropic Drying A->B C Radiolabeling Reaction (Precursor + [18F]F-) B->C D SPE Purification (C18 Cartridge) C->D E Formulation D->E F Final [18F]-Labeled Product E->F

Caption: Automated radiosynthesis and purification workflow.

Quality Control

Rigorous quality control is essential to ensure the safety and efficacy of the final radiopharmaceutical product.

ParameterSpecificationMethod
Radiochemical Purity > 95%Radio-HPLC
Identity of Product Co-elution with non-radioactive standardHPLC
Specific Activity > 1 Ci/µmol (> 37 GBq/µmol)HPLC with UV and radiation detectors
pH 4.5 - 7.5pH paper or pH meter
Residual Solvents < 410 ppm (Ethanol), < 5000 ppm (DMSO)Gas Chromatography (GC)
Radionuclidic Purity > 99.5%Gamma spectroscopy
Sterility SterileStandard sterility testing
Bacterial Endotoxins < 175 EU/VLimulus Amebocyte Lysate (LAL) test

Part 4: In Vitro and In Vivo Evaluation

A comprehensive evaluation of the newly synthesized PET ligand is critical to ascertain its potential for clinical translation.

In Vitro Studies
StudyPurposeExpected Outcome for a Successful Ligand
Receptor Binding Assay Determine affinity (Ki) and selectivity for the targetHigh affinity (Ki in low nM or sub-nM range) and high selectivity over other relevant receptors/enzymes.
Autoradiography Visualize the distribution of the radioligand in tissue sectionsBinding pattern should correlate with the known distribution of the target.
LogD Measurement Determine the lipophilicity of the radioligandLogD value typically between 1 and 3 for good BBB penetration.
Metabolic Stability Assess the rate of metabolism in liver microsomes or hepatocytesHigher percentage of parent compound remaining over time compared to less stable analogs.[8][9]
In Vivo Studies in Animal Models
StudyPurposeKey Metrics
PET/CT or PET/MR Imaging Evaluate the biodistribution, target engagement, and pharmacokinetics of the radioligandHigh uptake in target-rich regions, low uptake in non-target tissues, and favorable clearance profile.
Blocking Studies Confirm the specificity of radioligand binding in vivoPre-administration of a non-radioactive competitor should significantly reduce the radioligand uptake in the target region.
Metabolite Analysis Determine the extent of metabolism in vivoAnalysis of blood and brain samples to quantify the percentage of intact parent radioligand over time.

Conclusion and Future Perspectives

The incorporation of Spiro[2.2]pentan-1-amine into PET ligands represents a promising strategy to address some of the long-standing challenges in radiotracer development. The unique structural and physicochemical properties of the spiro[2.2]pentane motif offer the potential for enhanced metabolic stability, improved blood-brain barrier penetration, and high target affinity. The detailed protocols and conceptual framework provided in this guide are intended to empower researchers to explore this exciting new area of medicinal chemistry.

While the exemplar protocol focuses on [¹⁸F]fluoroethylation, the versatile Spiro[2.2]pentan-1-amine scaffold can be readily adapted for other labeling strategies, including acylation with ¹⁸F-labeled prosthetic groups or direct ¹¹C-methylation. Future research in this area will likely focus on the synthesis and evaluation of a diverse library of spiro[2.2]pentane-containing PET ligands for a wide range of biological targets in oncology, neuroscience, and cardiology. The continued exploration of such novel chemical scaffolds will undoubtedly pave the way for the development of the next generation of highly effective and clinically translatable PET imaging agents.

References

  • Ametamey, S. M., Honer, M., & Schubiger, P. A. (2008). Molecular Imaging with PET. Chemical Reviews, 108(5), 1501–1516.
  • Brooks, A. F., et al. (2019). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(19), 8571-8603.
  • Carreira, E. M., & Fessard, T. (2014). The Spiro[2.2]pentane Moiety in Natural Products and Medicinal Chemistry.
  • Cole, E. L., et al. (2014). Synthesis of amido-spiro[2.2]pentanes via Simmons–Smith cyclopropanation of allenamides. Organic & Biomolecular Chemistry, 12(3), 456-460.
  • Dolle, F. (2005). Fluorine-18 chemistry for PET imaging. Current pharmaceutical design, 11(25), 3221-3237.
  • Gill, H. S., et al. (2019). Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. Organic Letters, 21(15), 6063–6067.
  • Haskali, M. B., & Thompson, P. E. (2017). Spirocycles in medicinal chemistry. Bioorganic & medicinal chemistry letters, 27(15), 3277-3285.
  • Lu, T., et al. (2009). Synthesis of amido-spiro[2.2]pentanes via Simmons–Smith cyclopropanation of allenamides. Organic & Biomolecular Chemistry, 7(16), 3331–3337.
  • Kumar, V., & Vangala, V. R. (2018). Metabolic stability and its role in the discovery of new chemical entities. ADMET & DMPK, 6(3), 168-183.
  • Pike, V. W. (2009). PET radiotracers: crossing the blood–brain barrier. Annals of the New York Academy of Sciences, 1157(1), 1-15.
  • "Alcohol to Tosylate using Tosyl Cl, base - Organic Synthesis". Organic Synthesis. Available at: [Link].

  • "Synthesis of PET Radiopharmaceuticals". Radiology Key. Available at: [Link].

  • "Sourcing Spiro[2.2]pentane-1-carboxylic Acid: Your Guide to a Key Chemical Intermediate". NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link].

  • "Synthesis of amido-spiro[2.2]pentanes via Simmons-Smith cyclopropanation of allenamides". Organic & Biomolecular Chemistry. Available at: [Link].

  • "Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis". PMC - NIH. Available at: [Link].

  • "Drug metabolic stability in early drug discovery to develop potential lead compounds". Future Journal of Pharmaceutical Sciences. Available at: [Link].

  • "Metabolic stability and its role in the discovery of new chemical entities". Acta Pharmaceutica. Available at: [Link].

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Troubleshooting & Optimization

Technical Support Center: Purification of Spiro[2.2]pentan-1-amine and its Derivatives by Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of Spiro[2.2]pentan-1-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the unique challenges presented by this class of small, rigid, and strained cyclic amines.

Introduction to the Challenges

Spiro[2.2]pentan-1-amine and its analogs are gaining interest in medicinal chemistry due to their rigid, three-dimensional structure. However, their purification by chromatography is not trivial. The primary amine group introduces basicity, leading to potential issues like peak tailing on standard silica gel. Furthermore, the highly strained spiro[2.2]pentane core may exhibit limited stability under certain chromatographic conditions, particularly acidic mobile phases. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying Spiro[2.2]pentan-1-amine on standard silica gel?

The primary challenges stem from the basicity of the amine and the acidic nature of standard silica gel. This acid-base interaction can lead to several problems:

  • Strong Adsorption and Poor Recovery: The basic amine can interact strongly with the acidic silanol groups on the silica surface, leading to irreversible adsorption and low product recovery.

  • Peak Tailing: The interaction between the amine and silanol groups can result in broad, tailing peaks, which significantly reduces resolution and makes obtaining pure fractions difficult.[1][2]

  • Compound Degradation: The acidic environment of the silica surface can potentially promote the degradation of the strained spiro[2.2]pentane ring system. While the spiro[2.2]pentane core is generally stable, highly strained rings can be susceptible to ring-opening under acidic conditions.[3]

Q2: What are the recommended stationary phases for the purification of Spiro[2.2]pentan-1-amine?

To mitigate the issues encountered with standard silica gel, several alternative stationary phases are recommended:

  • Amine-functionalized Silica: This is often the best choice for the purification of basic amines.[1][4] The amine groups on the silica surface effectively shield the acidic silanol groups, leading to improved peak shape and recovery.[1]

  • Reversed-Phase (C18): Reversed-phase chromatography is a viable option, particularly for preparative purification.[5] It offers a different selectivity compared to normal-phase and can be highly effective for separating polar compounds like amines.

  • Basic Alumina: Alumina is a more basic stationary phase than silica and can be a good alternative for the purification of basic compounds.

Stationary PhaseAdvantagesDisadvantages
Amine-functionalized Silica Excellent peak shape for amines, reduced tailing, good recovery.[1]Can be more expensive than standard silica.
Reversed-Phase (C18) Good for polar compounds, different selectivity profile.[5]Requires aqueous mobile phases, which can be more difficult to remove.
Basic Alumina Suitable for basic compounds, less acidic than silica.Can have lower resolution than silica for some compounds.
Standard Silica Gel Inexpensive and widely available.Prone to peak tailing and poor recovery for basic amines without mobile phase modifiers.[1]
Q3: What mobile phase additives are recommended for purifying Spiro[2.2]pentan-1-amine on standard silica gel?

If standard silica gel must be used, the addition of a basic modifier to the mobile phase is crucial to improve peak shape and recovery.

  • Triethylamine (TEA): A small amount of TEA (typically 0.1-1% v/v) in the mobile phase can effectively mask the acidic silanol groups on the silica surface, reducing their interaction with the basic amine analyte.[2][6][7]

  • Ammonia: A solution of ammonia in methanol (e.g., 7N) can also be used as a mobile phase additive to achieve a similar effect.

It is important to note that these additives will need to be removed from the purified fractions, which can add an extra step to the workflow.

Q4: How can I perform chiral separation of Spiro[2.2]pentan-1-amine?

The chiral separation of small, rigid primary amines can be challenging. Based on literature for similar compounds, the following approaches are recommended:

  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the chiral separation of amines.[8][9]

  • Mobile Phase Additives: For chiral separations of basic compounds, the use of acidic or basic additives in the mobile phase can be critical to achieving good resolution. A combination of trifluoroacetic acid (TFA) and triethylamine (TEA) has been shown to be effective for the chiral separation of primary amines in both HPLC and SFC.[10]

  • Derivatization: In some cases, derivatizing the amine with a chromophore-containing reagent can improve its chromatographic behavior and facilitate chiral separation.[11]

Troubleshooting Guide

Problem 1: My Spiro[2.2]pentan-1-amine is streaking badly on the TLC plate and I'm getting broad, tailing peaks on my flash column (standard silica).
  • Cause: This is a classic sign of strong interaction between the basic amine and the acidic silica gel.

  • Solution Workflow:

    A Poor Peak Shape on Silica B Add Basic Modifier to Mobile Phase (e.g., 0.5% Triethylamine) A->B C Switch to Amine-Functionalized Silica A->C D Consider Reversed-Phase Chromatography A->D E Improved Peak Shape B->E C->E D->E

    Troubleshooting Poor Peak Shape

    Step-by-Step Protocol (Adding a Basic Modifier):

    • Prepare your eluent (e.g., a mixture of ethyl acetate and hexanes).

    • Add 0.5% (v/v) of triethylamine to the eluent.

    • Equilibrate your column with this modified eluent before loading your sample.

    • Run the chromatography as usual. You should observe a significant improvement in peak shape.

Problem 2: I have low recovery of my Spiro[2.2]pentan-1-amine from the column.
  • Cause: This could be due to irreversible adsorption onto the stationary phase or degradation of the compound during chromatography. The free base of aminospiropentanes has been noted to have limited stability.[12]

  • Solutions:

    • Use a less acidic stationary phase: As mentioned, amine-functionalized silica or basic alumina can reduce strong interactions and improve recovery.

    • Protect the amine: If the free amine is unstable, consider purifying it as a more stable salt (e.g., hydrochloride) or with a protecting group (e.g., Boc), which can be removed after purification.[13]

    • Avoid harsh conditions: If using reversed-phase HPLC, avoid strongly acidic mobile phases (e.g., with high concentrations of TFA), as this could potentially lead to the degradation of the strained spirocycle. While TFA is a common mobile phase additive, its strong acidity (pKa ~0.23) should be used with caution for acid-sensitive compounds.[14][15]

Problem 3: My chiral separation of Spiro[2.2]pentan-1-amine is not working; I only see one broad peak.
  • Cause: The enantiomers are not being resolved on the chiral stationary phase. This could be due to a lack of interaction with the chiral selector or poor peak shape masking the separation.

  • Solution Workflow:

    A No Chiral Resolution B Screen Different Chiral Stationary Phases (e.g., Polysaccharide-based) A->B C Optimize Mobile Phase (Additives like TFA/TEA) A->C B->C E Successful Enantioseparation B->E D Consider Supercritical Fluid Chromatography (SFC) C->D If HPLC fails C->E D->E

    Optimizing Chiral Separation

    Experimental Protocol (Chiral Method Screening):

    • Column: Start with a polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC).

    • Mobile Phase A (Normal Phase): A mixture of hexane and a polar alcohol like ethanol or isopropanol (e.g., 90:10 hexane:ethanol). Add 0.1% of a basic modifier like diethylamine or triethylamine to improve peak shape.

    • Mobile Phase B (Polar Organic Mode): Acetonitrile with a small amount of an alcohol like methanol (e.g., 95:5 acetonitrile:methanol).[10]

    • Mobile Phase C (with Additives): To your chosen mobile phase, add a combination of an acid and a base, for example, 0.1% TFA and 0.1% TEA. This can sometimes dramatically improve chiral recognition for amines.[10]

    • Flow Rate: Start with a flow rate of 1 mL/min for a standard analytical column (e.g., 4.6 x 250 mm).

    • Detection: Use a UV detector at a low wavelength (e.g., 210-220 nm) as spiro[2.2]pentan-1-amine lacks a strong chromophore.

References

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]

  • Chromatography Online. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]

  • Columnex LLC. (n.d.). Chiral HPLC and SFC Columns. [Link]

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022, August 11). YouTube. [Link]

  • Journal of the American Chemical Society. (2022, September 11). Stereoselective Synthesis of Polysubstituted Spiropentanes. [Link]

  • LCGC International. (2012, January 31). Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification. [Link]

  • LookChem. (n.d.). Cas 76-05-1,Trifluoroacetic acid. [Link]

  • Oreate AI Blog. (2026, January 7). Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1). [Link]

  • Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Reddit. (2024, March 12). Amine workup. [Link]

  • ResearchGate. (2014, April 2). How Triethilamine works on a compound separation in a reversed phase column (C18)?[Link]

  • ResearchGate. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • ResearchGate. (n.d.). Synthesis of Amido-Spiro[2.2]Pentanes via Simmons-Smith Cyclopropanation of Allenamides. [Link]

  • RSC Publishing. (n.d.). XV.-The Formation and Stability of spiro-Compounds. [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. [Link]

  • Wikipedia. (n.d.). Trifluoroacetic acid. [Link]

Sources

Common byproducts in the synthesis of "Spiro[2.2]pentan-1-amine hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Spiro[2.2]pentan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this unique and highly strained spirocyclic amine. Here, we address common challenges and frequently asked questions, providing in-depth technical insights and troubleshooting strategies to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

General

Q1: What are the most common synthetic routes to this compound, and what are the key challenges associated with this target molecule?

A1: The synthesis of this compound typically proceeds through two main pathways, each presenting unique challenges due to the inherent ring strain of the spiro[2.2]pentane core.

  • Route A: Rearrangement of a Carboxylic Acid Derivative. This approach involves the conversion of a suitable precursor, such as Spiro[2.2]pentane-1-carboxylic acid, to the corresponding amine. The most common methods are the Curtius, Hofmann, and Schmidt rearrangements. The primary challenge lies in managing the reactive isocyanate intermediate to prevent the formation of urea and carbamate byproducts.

  • Route B: Reductive Amination of a Ketone. This pathway utilizes Spiro[2.2]pentan-1-one as the starting material, which is then subjected to reductive amination. Key challenges include preventing the over-alkylation of the desired primary amine to secondary or tertiary amines and ensuring the complete reduction of the intermediate imine.

The high degree of strain in the spiro[2.2]pentane system can influence the reactivity of adjacent functional groups, sometimes leading to unexpected side reactions.[1] Careful control of reaction conditions is paramount for a successful synthesis.

Troubleshooting Guides by Synthetic Route

Route A: Amine Synthesis via Rearrangement Reactions

This synthetic strategy leverages the conversion of a carboxylic acid derivative into a primary amine with the loss of one carbon atom. The common intermediate in these reactions is the highly reactive Spiro[2.2]pentan-1-isocyanate.

Core Reaction Pathway (Curtius Rearrangement)

Curtius Rearrangement CarboxylicAcid Spiro[2.2]pentane-1- carboxylic acid AcylAzide Spiro[2.2]pentane-1- carbonyl azide CarboxylicAcid->AcylAzide 1. SOCl₂ or (COCl)₂ 2. NaN₃ Isocyanate Spiro[2.2]pentan-1- isocyanate AcylAzide->Isocyanate Heat (Δ) - N₂ CarbamicAcid Spiro[2.2]pentan-1- carbamic acid Isocyanate->CarbamicAcid H₂O Amine Spiro[2.2]pentan-1-amine CarbamicAcid->Amine - CO₂ HCl_Salt Spiro[2.2]pentan-1-amine hydrochloride Amine->HCl_Salt HCl

Caption: Curtius rearrangement for Spiro[2.2]pentan-1-amine synthesis.

Common Byproducts and Troubleshooting

Problem 1: Presence of a byproduct with a molecular weight corresponding to a disubstituted urea.

  • Likely Cause: The highly electrophilic isocyanate intermediate can react with the newly formed primary amine product, which is nucleophilic. This side reaction is often exacerbated by high concentrations of the amine product and elevated temperatures.

  • Troubleshooting:

    • Control Reaction Temperature: Perform the rearrangement at the lowest effective temperature to minimize the rate of the bimolecular side reaction.

    • Dilution: Running the reaction at a lower concentration can disfavor the reaction between the isocyanate and the amine product.

    • One-Pot Procedure: After the rearrangement to the isocyanate is complete, immediately quench the reaction with an excess of water or aqueous acid to promote the formation of the desired carbamic acid and subsequent decarboxylation.

Problem 2: Formation of a carbamate byproduct.

  • Likely Cause: If the rearrangement is performed in the presence of an alcohol solvent (e.g., from the use of an alcohol to quench the reaction or as an impurity), the alcohol can act as a nucleophile and trap the isocyanate intermediate as a carbamate.

  • Troubleshooting:

    • Solvent Purity: Ensure that all solvents are anhydrous and free of alcohol contaminants.

    • Aqueous Workup: Use water or aqueous acid for the hydrolysis of the isocyanate. If a co-solvent is necessary, use a non-nucleophilic solvent like THF or dioxane.

Byproduct Common Cause Prevention Strategy
N,N'-bis(spiro[2.2]pentan-1-yl)ureaReaction of isocyanate with amine productLower temperature, higher dilution, immediate quench
Alkyl spiro[2.2]pentan-1-ylcarbamatePresence of alcoholUse anhydrous, non-alcoholic solvents; aqueous workup

Note on Hofmann and Schmidt Rearrangements:

  • The Hofmann rearrangement , starting from Spiro[2.2]pentane-1-carboxamide, also proceeds through the isocyanate intermediate and is prone to similar urea byproduct formation.[2]

  • The Schmidt reaction , using hydrazoic acid with Spiro[2.2]pentane-1-carboxylic acid, offers an alternative route to the isocyanate.[3] However, the use of highly toxic and explosive hydrazoic acid requires specialized handling and safety precautions.

Route B: Amine Synthesis via Reductive Amination

This approach involves the reaction of Spiro[2.2]pentan-1-one with an ammonia source to form an imine, which is then reduced in situ to the desired primary amine.

Core Reaction Pathway

Reductive Amination Ketone Spiro[2.2]pentan-1-one Imine Spiro[2.2]pentan-1-imine Ketone->Imine NH₃ or NH₄OAc Amine Spiro[2.2]pentan-1-amine Imine->Amine Reducing Agent (e.g., NaBH₃CN, H₂/Pd-C) HCl_Salt Spiro[2.2]pentan-1-amine hydrochloride Amine->HCl_Salt HCl

Caption: Reductive amination of Spiro[2.2]pentan-1-one.

Common Byproducts and Troubleshooting

Problem 1: Incomplete reaction with residual starting ketone and the presence of an imine byproduct.

  • Likely Cause: The reduction of the imine intermediate is slow or incomplete. This can be due to an insufficiently reactive reducing agent or non-optimal reaction conditions (pH, temperature). The imine itself may be observed as a byproduct if it is stable enough to persist through workup.

  • Troubleshooting:

    • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is often effective as it is more selective for the imine over the ketone.[4] Sodium triacetoxyborohydride is another mild and effective option.

    • pH Control: The formation of the imine is typically favored under slightly acidic conditions (pH 4-6). Maintaining the optimal pH can improve the overall reaction rate.

    • Reaction Time and Temperature: Increasing the reaction time or temperature may be necessary to drive the reduction to completion, but this should be balanced against the risk of side reactions.

Problem 2: Formation of secondary and tertiary amine byproducts.

  • Likely Cause: The newly formed primary amine can react with the starting ketone to form a secondary imine, which is then reduced to a secondary amine. This process can repeat to form a tertiary amine. This is a common issue in reductive amination.

  • Troubleshooting:

    • Excess Ammonia Source: Using a large excess of the ammonia source (e.g., ammonium acetate) can outcompete the primary amine product for reaction with the ketone.

    • Controlled Addition: Slowly adding the reducing agent to the reaction mixture can help to keep the concentration of the primary amine low at any given time, thus minimizing its reaction with the starting ketone.

Byproduct Common Cause Prevention Strategy
Spiro[2.2]pentan-1-imineIncomplete reductionUse a suitable reducing agent (e.g., NaBH₃CN), optimize pH
Bis(spiro[2.2]pentan-1-yl)amineReaction of primary amine with starting ketoneUse a large excess of ammonia source, slow addition of reducing agent

Analytical and Purification Protocols

Protocol 1: GC-MS Analysis for Byproduct Identification

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for identifying volatile byproducts in the synthesis of Spiro[2.2]pentan-1-amine. Due to the basic nature of amines, derivatization is often necessary to improve chromatographic performance and prevent peak tailing.[5]

  • Sample Preparation (Derivatization with Trifluoroacetic Anhydride - TFAA):

    • Take a 1 mg aliquot of the crude reaction mixture and dissolve it in 1 mL of a suitable solvent (e.g., dichloromethane).

    • Add 100 µL of trifluoroacetic anhydride (TFAA) and 50 µL of pyridine.

    • Cap the vial and heat at 60 °C for 30 minutes.

    • Cool to room temperature and inject an aliquot into the GC-MS.

  • GC-MS Conditions (Example):

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Inlet Temperature: 250 °C.

    • Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.

    • MS Detector: Scan range 40-400 m/z.

Protocol 2: HPLC Purification of this compound

High-performance liquid chromatography (HPLC) is a standard method for the purification of the final hydrochloride salt. Reverse-phase chromatography is typically employed.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% B over 20-30 minutes.

    • Detection: UV at 210 nm.

  • Post-Purification Salt Formation:

    • Combine the fractions containing the pure amine (as the TFA salt).

    • Neutralize with a mild base (e.g., saturated aqueous sodium bicarbonate) and extract the free amine into an organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Bubble dry HCl gas through the solution or add a solution of HCl in a suitable solvent (e.g., diethyl ether) to precipitate the hydrochloride salt.

    • Collect the solid by filtration and dry under vacuum.

Protocol 3: NMR Characterization

Nuclear magnetic resonance (NMR) spectroscopy is essential for the structural elucidation of the final product and any isolated byproducts.[6]

  • ¹H NMR of this compound (in D₂O): Expect complex multiplets in the aliphatic region corresponding to the cyclopropyl protons. The proton attached to the amine-bearing carbon will likely be shifted downfield.

  • ¹³C NMR of this compound (in D₂O): The spiro carbon will be a key quaternary signal. The carbon bearing the amino group will be shifted downfield. The other cyclopropyl carbons will appear in the upfield aliphatic region.

  • Identification of Byproducts:

    • Urea: Look for a characteristic carbonyl signal in the ¹³C NMR spectrum around 160 ppm and a broad NH proton signal in the ¹H NMR.

    • Carbamate: A carbonyl signal around 155 ppm in the ¹³C NMR and signals corresponding to the alcohol-derived alkoxy group.

    • Imine: A C=N signal in the ¹³C NMR spectrum significantly downfield (e.g., >160 ppm).

By understanding the potential side reactions and employing appropriate analytical and purification techniques, researchers can effectively troubleshoot the synthesis of this compound and obtain the desired product in high purity.

References

  • Teeples, C. R., Metts, J. C., Johnson, J. D., & Wilkerson-Hill, S. M. (2015). Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. Organic Letters, 17(15), 3794–3797. [Link]

  • Lu, T., Hayashi, R., Hsung, R. P., DeKorver, K. A., Lohse, A. G., Song, Z., & Tang, Y. (2009). Synthesis of amido-spiro[2.2]pentanes via Simmons-Smith cyclopropanation of allenamides. Organic & Biomolecular Chemistry, 7(16), 3331–3337. [Link]

  • National Center for Biotechnology Information. (n.d.). Spiro[2.2]pentan-1-amine. PubChem. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Chemistry LibreTexts. (2023). Schmidt Reaction. [Link]

  • Chemistry Steps. (n.d.). Hofmann Rearrangement. [Link]

  • Organic Chemistry Portal. (n.d.). Schmidt Reaction. [Link]

  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. [Link]

  • Wikipedia. (n.d.). Curtius rearrangement. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • SpiroChem. (n.d.). Impurity Synthesis And Identification. [Link]

  • YouTube. (2016). Hofmann Rearrangement and Curtius Reaction Mechanism - Primary Amides & Acid Chlorides to Amines. [Link]

  • Wikipedia. (n.d.). Schmidt reaction. [Link]

  • Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. [Link]

  • CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. [Link]

  • RSC Publishing. (n.d.). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. [Link]

  • BYJU'S. (n.d.). Schmidt Reaction for Carboxylic Acids. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Denmark Group. (n.d.). Highlights of Schmidt Reaction in the Last Ten Years. [Link]

  • ResearchGate. (2019). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. [Link]

  • ResearchGate. (2018). The Hofmann Reaction. [Link]

  • NIH. (2023). Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds. [Link]

  • ResearchGate. (2021). Interrupted Curtius Rearrangements of Quaternary Proline Derivatives: A Flow Route to Acyclic Ketones and Unsaturated Pyrrolidines. [Link]

  • ResearchGate. (2021). Direct reductive amination of ketones with amines by reductive aminases. [Link]

  • ChemRxiv. (2023). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. [Link]

  • EMAN RESEARCH PUBLISHING. (n.d.). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. [Link]

Sources

Stability of the spiropentane ring under acidic and basic reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Navigating the Chemistry of the Spiropentane Ring

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for chemists working with the spiropentane moiety. As a uniquely strained and rigid three-dimensional scaffold, spiropentane is an increasingly important building block in medicinal chemistry and materials science.[1] However, its high ring strain, the very feature that makes it synthetically attractive, also presents significant stability challenges under common reaction conditions.[2][3]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to help you anticipate and resolve issues related to the stability of the spiropentane ring under acidic and basic conditions.

Part 1: Core Concepts - The Source of Spiropentane's Reactivity

Q1: What makes the spiropentane ring system inherently reactive?

The reactivity of spiropentane is a direct consequence of its significant ring strain , which is a combination of two main factors:

  • Angle Strain: The carbon atoms in the two cyclopropane rings are forced into C-C-C bond angles of approximately 60°. This is a severe deviation from the ideal 109.5° angle for sp³-hybridized carbon, leading to poor orbital overlap and weak C-C bonds.[3][4]

  • Torsional Strain: The hydrogen atoms on adjacent carbon atoms within each cyclopropane ring are in a fully eclipsed conformation, creating repulsive steric interactions.[3]

The total ring strain for spiropentane is exceptionally high, comparable to that of cyclobutane.[4] This stored energy provides a powerful thermodynamic driving force for reactions that involve ring opening, as these reactions relieve the inherent strain.[2][5]

Part 2: Stability & Troubleshooting Under Acidic Conditions

Acid-catalyzed degradation is one of the most common challenges encountered when working with spiropentane-containing molecules. The high p-character of the C-C bonds makes them susceptible to electrophilic attack, particularly by protons.

FAQ & Troubleshooting Guide: Acidic Conditions

Q2: My spiropentane-containing compound is degrading during an acidic workup or a Boc deprotection with TFA. What is the likely mechanism?

This is a classic issue. The degradation you are observing is almost certainly an acid-catalyzed ring-opening of one of the cyclopropane rings. The mechanism proceeds via protonation of a C-C bond, which is electron-rich due to its high p-character, to form a transient, unstable intermediate that rapidly rearranges to a more stable carbocation. This carbocation can then be trapped by a nucleophile (like the trifluoroacetate anion or water) or undergo further rearrangement.

Below is a diagram illustrating the general mechanism.

Caption: General mechanism of acid-catalyzed spiropentane ring opening.

Q3: I am observing rearrangement to a methylenecyclobutane or cyclopentanone derivative. Why does this happen?

These rearrangements are driven by the relief of ring strain and the formation of a more stable carbocation intermediate.[5][6]

  • Methylenecyclobutane formation: This is a common thermal rearrangement pathway for spiropentane itself, but it can also occur under acidic conditions.[6] It involves the cleavage of one of the bonds to the central spirocyclic carbon.

  • Cyclopentanone formation: This is frequently seen with functionalized spiropentanes, especially under Lewis acidic conditions. The rearrangement is facilitated by substituents that can stabilize the forming carbocation.[5]

Q4: How can I choose acidic conditions that are less likely to degrade my spiropentane core?

The key is to use the mildest conditions possible for the shortest duration necessary. The stability is highly substrate-dependent.

Reagent/ConditionRisk of Ring OpeningRationale & Recommendations
Brønsted Acids
TFA (Trifluoroacetic acid)HighA very strong acid. Often used for Boc deprotection but is aggressive towards spiropentanes. Use at low temperatures (0 °C) and monitor carefully.
HCl (in Dioxane/EtOAc)Moderate to HighStrength can be moderated by concentration. A 4M solution is standard but can be harsh. Consider using 1-2M solutions and shorter reaction times.
Formic AcidModerateWeaker than TFA or HCl. Can be a good alternative for sensitive substrates. Sometimes used in hydrolyses.[7]
Acetic AcidLow to ModerateGenerally considered a weak acid. Often used as a solvent or in buffer systems. Unlikely to cause degradation unless heated for prolonged periods.[7]
Lewis Acids
BF₃·OEt₂HighA strong Lewis acid known to promote rearrangements and ring expansions in strained systems.[5] Use with extreme caution.
TMSCl / NaIModerateCan generate HI in situ. The strength is tempered by the reaction conditions.
ZnCl₂Low to ModerateA milder Lewis acid. Often used to activate functional groups without causing widespread degradation of robust scaffolds.
Experimental Protocol: Standardized Acid Stability Test

To proactively assess the stability of a new spiropentane-containing compound, perform the following parallel experiment.

Objective: To determine the stability of Compound X to a panel of common acidic reagents.

Procedure:

  • Preparation: Prepare four separate vials, each containing 5 mg of Compound X dissolved in 0.5 mL of a suitable solvent (e.g., Dichloromethane or Acetonitrile).

  • Reagent Addition: At room temperature (or 0 °C for sensitive compounds), add the following reagents to the vials:

    • Vial 1 (Control): Add 0.1 mL of solvent only.

    • Vial 2 (TFA): Add 0.1 mL of Trifluoroacetic acid.

    • Vial 3 (HCl): Add 0.1 mL of 4M HCl in Dioxane.

    • Vial 4 (Lewis Acid): Add 1.1 equivalents of BF₃·OEt₂.

  • Monitoring: Stir all vials at the chosen temperature. At time points of 15 min, 1 hour, 4 hours, and 24 hours, take a small aliquot from each vial.

  • Analysis: Quench the aliquots with saturated NaHCO₃ solution, extract with a suitable organic solvent (e.g., Ethyl Acetate), and analyze by LC-MS and TLC to determine the percentage of remaining starting material versus the formation of new products.

Interpretation: The results will provide a clear stability profile, guiding your choice of reagents for scale-up and subsequent synthetic steps.

Part 3: Stability & Troubleshooting Under Basic Conditions

The unsubstituted spiropentane hydrocarbon core is generally robust and stable under most basic conditions. The C-H bonds are not significantly acidic, and the C-C bonds are not susceptible to nucleophilic attack by common bases. However, issues can arise when the spiropentane ring is functionalized with electron-withdrawing groups or adjacent to reactive sites.

FAQ & Troubleshooting Guide: Basic Conditions

Q5: Is the spiropentane core generally stable to common bases like NaOH, K₂CO₃, or Et₃N?

Yes. For routine reactions such as saponifications, amide couplings, or mild deprotonations, the spiropentane scaffold itself is typically an innocent bystander. The primary concern will be the stability of other functional groups on your molecule.

Q6: My spiropentane derivative has an adjacent ketone. Will it be stable to strong bases like LDA or NaHMDS?

Caution is warranted here. While the spiropentane ring itself is stable, a strong, non-nucleophilic base will deprotonate the α-carbon to the ketone, forming an enolate. If this enolate can participate in a subsequent reaction that leads to ring strain release (e.g., a Grob-type fragmentation), degradation could occur. However, for simple enolate formation and subsequent alkylation, the spiropentane moiety is often stable.

Q7: I need to perform a reaction with a strong nucleophilic base like an organolithium reagent. What are the risks?

The primary risk is not with the spiropentane ring itself, but with other functional groups. If your molecule contains an ester, nitrile, or other electrophilic group, the organolithium will react there preferentially. Direct attack on the strained C-C bonds of the spiropentane is energetically unfavorable compared to these other pathways.

Decision-Making Workflow for Basic Conditions

Use the following workflow to assess the risk when choosing basic conditions for a spiropentane-containing molecule.

Basic_Conditions_Workflow Start Start: Assess Reaction Type IsReactionMild Mild Conditions? (e.g., K₂CO₃, Et₃N, aq. NaOH) Start->IsReactionMild IsStrongBase Strong, Non-nucleophilic Base? (e.g., LDA, NaH, NaHMDS) IsReactionMild->IsStrongBase No CheckOtherFGs_Mild Primary concern is stability of other functional groups (e.g., esters). IsReactionMild->CheckOtherFGs_Mild Yes IsNucleophilicBase Strong, Nucleophilic Base? (e.g., n-BuLi, Grignard) IsStrongBase->IsNucleophilicBase No CheckAlphaProton Activated α-proton present? IsStrongBase->CheckAlphaProton Yes CheckElectrophile Other electrophilic sites present? IsNucleophilicBase->CheckElectrophile Yes LowRisk Low Risk to Spiropentane Core CheckOtherFGs_Mild->LowRisk CheckAlphaProton->LowRisk No Deprotonation Deprotonation will occur. Assess stability of resulting anion. CheckAlphaProton->Deprotonation Yes CheckElectrophile->LowRisk No, but still high risk of undesired reactivity. HighRisk High Risk of Reaction at Other Sites. Spiropentane core is likely safe. CheckElectrophile->HighRisk Yes ModerateRisk Moderate Risk: Potential for undesired side reactions or fragmentation. Monitor carefully. Deprotonation->ModerateRisk

Caption: Decision workflow for selecting basic reaction conditions.

References

  • Stereoselective Synthesis of Polysubstituted Spiropentanes. Journal of the American Chemical Society. [Link]

  • Stereoselective Synthesis of Polysubstituted Spiropentanes. PMC, NIH. [Link]

  • Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. PMC, NIH. [Link]

  • Highly stereoselective synthesis of polysubstituted housanes and spiro-oxa-housanes: application and mechanistic insights. Chemical Science (RSC Publishing). [Link]

  • Are spiropentane derivatives useful as intermediates in synthetic chemistry?. Reddit. [Link]

  • Spiropentane. Wikipedia. [Link]

  • Synthesis of Spiropentane Derivatives via Intramolecular Displacement. ResearchGate. [Link]

  • Synthesis of Spiro[2.2]pentanes and Spiro[2.3]hexanes Employing the Me3Al/CH2I2 Reagent. ResearchGate. [Link]

  • Ring Strain and the Structure of Cycloalkanes. Chemistry LibreTexts. [Link]

  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]

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Technical Support Center: Purification of Spiro[2.2]pentan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Spiro[2.2]pentan-1-amine hydrochloride. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this commercially available compound. Our goal is to equip you with the expertise and practical insights necessary to ensure the highest purity of this valuable building block in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a commercial batch of this compound?

A1: Commercial batches of any chemical can contain a variety of impurities stemming from the synthetic route, handling, and storage. For this compound, potential impurities can include:

  • Residual Solvents: Solvents used in the final precipitation or washing steps of the synthesis, such as ethyl acetate, dioxane, dichloromethane, or diethyl ether, may be present.[1]

  • Starting Materials and Reagents: Unreacted precursors from the synthetic pathway can remain in the final product.

  • Byproducts of the Synthesis: Side reactions can lead to the formation of structurally related impurities.

  • Degradation Products: Although spiro-amines are generally stable, improper storage conditions (e.g., exposure to moisture or air) can lead to degradation over time.

The nature and quantity of these impurities can be identified using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography (GC).[2]

Q2: My this compound has a slight discoloration. Does this indicate impurity?

A2: Yes, a discoloration (typically yellow or brown) in what should be a white solid is a common indicator of impurities. These are often non-volatile organic byproducts from the synthesis. While minor discoloration may not interfere with all applications, for sensitive downstream processes such as catalysis or pharmaceutical development, purification is highly recommended to ensure reproducibility and avoid side reactions.

Q3: What is the most reliable method for purifying this compound?

A3: Acid-base extraction is a robust and widely applicable method for purifying amine hydrochlorides.[3][4] This technique leverages the difference in solubility between the neutral amine (free base) and its protonated salt form. The hydrochloride salt is water-soluble, while the free amine is typically soluble in organic solvents. This allows for the separation of the desired compound from non-basic organic impurities and water-soluble inorganic impurities. Following the extraction, the purified free amine can be converted back to the hydrochloride salt.

Q4: Can I purify this compound by recrystallization?

A4: Recrystallization is another effective purification technique, provided a suitable solvent system can be identified. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For amine hydrochlorides, which are salts, finding a single suitable solvent can be challenging. A common approach is to use a mixed solvent system. One documented method involves dissolving the free base in a solvent like ethyl acetate and then precipitating the hydrochloride salt by adding a solution of HCl in a solvent like dioxane.[1]

In-Depth Protocol: Purification via Acid-Base Extraction

This protocol provides a step-by-step guide for the purification of this compound. The underlying principle is the conversion of the hydrochloride salt to the free amine with a base, extraction of the free amine into an organic solvent, and subsequent conversion back to the pure hydrochloride salt.

Materials:

  • Commercial this compound

  • 1 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • 2 M Hydrochloric acid (HCl) in diethyl ether or dioxane

  • Separatory funnel, Erlenmeyer flasks, round-bottom flask

  • Rotary evaporator

  • pH paper or pH meter

Procedure:

  • Dissolution and Basification:

    • Dissolve the commercial this compound in deionized water.

    • Cool the aqueous solution in an ice bath.

    • Slowly add 1 M NaOH solution dropwise while stirring until the pH of the solution is basic (pH > 10), as confirmed by pH paper or a pH meter.[5] This deprotonates the amine hydrochloride to form the free amine.

  • Extraction of the Free Amine:

    • Transfer the basic aqueous solution to a separatory funnel.

    • Add an equal volume of an organic solvent such as dichloromethane or ethyl acetate.

    • Shake the funnel vigorously, venting frequently to release any pressure buildup.

    • Allow the layers to separate. The organic layer will contain the free amine.

    • Drain the lower organic layer (if using DCM) or the upper organic layer (if using EtOAc) into a clean Erlenmeyer flask.

    • Perform two more extractions of the aqueous layer with fresh organic solvent to ensure complete recovery of the free amine. Combine all organic extracts.

  • Washing and Drying:

    • Wash the combined organic extracts with a saturated brine solution to remove any residual water-soluble impurities.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and collect the dried organic solution.

  • Conversion back to Hydrochloride Salt:

    • Transfer the dried organic solution to a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add a 2 M solution of HCl in diethyl ether or dioxane dropwise while stirring.

    • A white precipitate of pure this compound will form.

    • Continue adding the HCl solution until no further precipitation is observed.

  • Isolation and Drying of the Pure Product:

    • Collect the white precipitate by vacuum filtration.

    • Wash the solid with a small amount of cold diethyl ether or the organic solvent used for extraction to remove any remaining soluble impurities.

    • Dry the purified this compound under high vacuum to remove all residual solvents.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low recovery of the final product Incomplete extraction of the free amine from the aqueous layer.Ensure the aqueous layer was made sufficiently basic (pH > 10). Perform at least three extractions with the organic solvent.
Incomplete precipitation of the hydrochloride salt.Ensure a slight excess of the HCl solution is added. Check the pH of the mother liquor to confirm it is acidic.
The final product is still discolored The impurity is a non-basic organic compound that is also soluble in the organic solvent.Consider passing the dried organic solution of the free amine through a short plug of silica gel before the final precipitation step.
The impurity is a colored base that co-extracts with the product.Recrystallization of the final product may be necessary.
Oily product instead of a solid precipitate The presence of water in the organic phase during the addition of HCl.Ensure the organic layer is thoroughly dried with a drying agent before the precipitation step.
The product may have a low melting point or is hygroscopic.Ensure all glassware is dry and perform the final steps under an inert atmosphere if necessary. Dry the final product under high vacuum for an extended period.
Emulsion formation during extraction Vigorous shaking of the separatory funnel.Gently swirl or invert the separatory funnel instead of vigorous shaking. Adding a small amount of brine can help to break up the emulsion.

Visualizing the Purification Workflow

The following diagram illustrates the acid-base extraction process for the purification of this compound.

Purification_Workflow cluster_start Initial State cluster_basification Basification cluster_extraction Extraction cluster_purification Purification & Isolation start Commercial Spiro[2.2]pentan-1-amine HCl (in Water) basify Add 1M NaOH (pH > 10) start->basify Deprotonation free_amine_aq Free Amine in Aqueous Solution basify->free_amine_aq extract Extract with Organic Solvent (e.g., DCM) free_amine_aq->extract organic_layer Free Amine in Organic Layer extract->organic_layer Product aq_layer Aqueous Layer (Water-Soluble Impurities) extract->aq_layer Waste dry Dry Organic Layer (e.g., MgSO4) organic_layer->dry precipitate Add 2M HCl in Ether/Dioxane dry->precipitate Protonation final_product Pure Spiro[2.2]pentan-1-amine HCl (Solid) precipitate->final_product

Caption: Workflow for the purification of this compound via acid-base extraction.

References

  • SpiroChem. Impurity Synthesis and Identification. [Link][2]

  • Mykhailiuk, P. K. (2019). Synthesis of Spiropentane Derivatives via Intramolecular Displacement. ResearchGate. [Link][1]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link][3]

  • Engineering Ideas Clinic, University of Toronto. Acid and Base Extraction. [Link][4]

  • University of Alberta. Isolation (Recovery) of amines. [Link][5]

  • Wikipedia. Acid–base extraction. [Link][6]

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Validation & Comparative

A Comparative Guide to the In Vitro ADME Properties of Spiropentane-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of the Spiropentane Motif in Medicinal Chemistry

In the landscape of modern drug discovery, the optimization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical determinant of its clinical success.[1][2] Researchers are continually exploring novel chemical scaffolds that can confer advantageous pharmacokinetic profiles. Among these, the spiropentane moiety has emerged as a compelling structural element. As the smallest spiro-connected cycloalkane, spiropentane offers a rigid, three-dimensional framework that can significantly influence a molecule's biological behavior.[3][4]

This guide provides a comparative analysis of the key in vitro ADME properties of spiropentane-containing compounds. It is designed for researchers and drug development professionals, offering objective comparisons with common bioisosteric alternatives like the gem-dimethyl and cyclobutane groups, supported by experimental data and detailed protocols.[5][6][7] Our focus is to elucidate the causality behind experimental choices and to provide a trustworthy framework for decision-making in lead optimization.

Metabolic Stability: Engineering Resistance to Biotransformation

Expertise & Experience: A primary challenge in drug design is mitigating rapid metabolic clearance, which can lead to poor bioavailability and short duration of action.[8] Metabolic stability assays are therefore fundamental in early discovery to identify and eliminate liabilities.[9][10] The introduction of a spiropentane group is a strategic maneuver to enhance metabolic stability. Its compact and strained ring system is generally resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, effectively "shielding" a potential metabolic soft spot.[5]

Causality of Experimental Choice: We utilize the liver microsomal stability assay as it is a robust, high-throughput method that provides a reliable measure of Phase I metabolic activity, which is the major clearance pathway for many small molecule drugs.[8][11] By incubating the compound with liver microsomes (vesicles of the endoplasmic reticulum containing high concentrations of CYP enzymes) and an NADPH regenerating system, we can quantify the rate of disappearance of the parent compound over time.[12]

Comparative Data: Spiropentane vs. gem-Dimethyl

The data below illustrates a common scenario where a metabolically susceptible gem-dimethyl group is replaced by a spiropentane moiety.

Compound IDKey Structural MotifHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Parent-A gem-Dimethyl1546.2
Analog-B Spiropentane> 60< 11.5
Reference Verapamil886.6

Interpretation: The rapid clearance of Parent-A is indicative of metabolic oxidation, likely at one of the methyl groups. The bioisosteric replacement with a spiropentane in Analog-B results in a significantly longer half-life and lower intrinsic clearance, demonstrating a marked improvement in metabolic stability.

Experimental Protocol: Liver Microsomal Stability Assay

This protocol outlines the determination of metabolic stability using pooled human liver microsomes.

  • Prepare Reagents:

    • Test Compound Stock: 20 mM stock in DMSO.

    • Phosphate Buffer: 100 mM, pH 7.4.

    • Human Liver Microsomes (HLM): Prepare a 20 mg/mL stock. Dilute to 1 mg/mL in phosphate buffer for the assay.

    • NADPH Regenerating System (NRS) Solution A: Contains glucose-6-phosphate and glucose-6-phosphate dehydrogenase.

    • NRS Solution B: Contains NADP+.

    • Stopping Solution: Acetonitrile containing a suitable internal standard (e.g., warfarin, tolbutamide).

  • Incubation Procedure:

    • Add phosphate buffer, HLM solution (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM) to a 96-well plate.

    • Pre-incubate the plate at 37°C for 15 minutes with shaking.[8]

    • Initiate the metabolic reaction by adding the NRS (Solutions A+B).[8] A parallel incubation without NRS serves as a negative control.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold stopping solution to terminate the reaction.[8][12]

  • Sample Analysis:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining compound versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) = (0.693 / t½) * (1 / [microsomal protein concentration]).[11]

Workflow Diagram: Microsomal Stability Assay```dot

G cluster_prep Preparation cluster_reaction Reaction cluster_sampling Sampling & Analysis cluster_data Data Processing P1 Prepare Reagents (Buffer, HLM, NRS, Test Compound) P2 Aliquot Compound & HLM to Plate P1->P2 R1 Pre-incubate Plate at 37°C P2->R1 To Incubator R2 Initiate Reaction with NRS R1->R2 R3 Incubate at 37°C with Shaking R2->R3 S1 Aliquots Taken at Time Points (0-60 min) R3->S1 S2 Quench Reaction with Cold Acetonitrile + IS S1->S2 S3 Centrifuge to Pellet Protein S2->S3 S4 Analyze Supernatant by LC-MS/MS S3->S4 D1 Quantify Peak Area of Parent Compound S4->D1 D2 Calculate % Remaining D1->D2 D3 Determine t½ and CLint D2->D3

Workflow for the bidirectional Caco-2 permeability assay.

Plasma Protein Binding (PPB): The Unbound Fraction

Expertise & Experience: Once a drug enters systemic circulation, it can bind to plasma proteins, primarily albumin and alpha-1-acid glycoprotein. It is the unbound (free) fraction of the drug that is pharmacologically active and available to distribute to tissues and be cleared. H[13][14]igh plasma protein binding (>99%) can limit a drug's efficacy and make its pharmacokinetics more sensitive to changes in protein levels or displacement by other drugs.

Causality of Experimental Choice: The increased lipophilicity conferred by spiropentane moieties often leads to higher plasma protein binding. F[15]or highly lipophilic compounds, methods like equilibrium dialysis can be slow and prone to non-specific binding issues. Therefore, we describe the ultracentrifugation method. This technique uses high centrifugal force to separate the protein-free aqueous phase from the protein-containing phase without a membrane, making it a reliable choice for lipophilic compounds.

[16][17]#### Comparative Data: Impact of Lipophilicity on PPB

Compound IDKey Structural MotifcLogPFraction Unbound (fu, %) in Human Plasma
Parent-G Polar Heterocycle1.545.0
Analog-H Spiropentane3.22.1
Reference Warfarin (High Binding)3.00.8

Interpretation: There is a clear correlation between lipophilicity and plasma protein binding. The introduction of the non-polar spiropentane in Analog-H dramatically increases cLogP and, consequently, reduces the fraction of unbound drug in plasma to just 2.1%. This means 97.9% of the drug is bound and inactive in the bloodstream, a factor that must be considered when assessing overall drug potency and disposition.

Experimental Protocol: Plasma Protein Binding by Ultracentrifugation
  • Preparation:

    • Thaw pooled human plasma and the test compound stock solution (10 mM in DMSO).

    • Spike the plasma with the test compound to a final concentration (e.g., 5 µM), ensuring the final DMSO concentration is ≤ 0.5%.

    • Vortex gently and incubate the mixture at 37°C for 1 hour to allow binding to reach equilibrium.

  • Ultracentrifugation:

    • Transfer the incubated plasma sample (e.g., 200 µL) into an ultracentrifuge tube.

    • Centrifuge at very high speed (e.g., 436,000 x g) for a sufficient time (e.g., 2-4 hours) at 37°C to separate the plasma into layers. T[17]he top layer is a lipid-rich fraction, the middle is the protein-free aqueous phase, and the bottom is a protein pellet.

  • Sampling and Analysis:

    • Carefully collect an aliquot from the middle, protein-free layer (the ultrafiltrate). This represents the unbound drug.

    • Take a separate aliquot of the plasma that was not centrifuged. This represents the total drug concentration.

    • To account for matrix effects, prepare calibration standards in both blank plasma and the protein-free ultrafiltrate.

    • Determine the concentration of the unbound drug (Cu) and the total drug (Ct) using LC-MS/MS.

  • Calculation:

    • Calculate the Fraction Unbound (fu) = (Cu / Ct) * 100%.

Workflow Diagram: Plasma Protein Binding Assay

G cluster_prep Preparation & Incubation cluster_separation Separation cluster_analysis Analysis & Calculation P1 Spike Human Plasma with Test Compound P2 Incubate at 37°C for 1 hour P1->P2 S1 Transfer to Ultracentrifuge Tube P2->S1 A2 Sample Total Plasma (Total, Ct) P2->A2 Parallel Sample S2 Centrifuge at >400,000 x g, 37°C S1->S2 To Ultracentrifuge A1 Sample Protein-Free Layer (Unbound, Cu) S2->A1 A3 Quantify Cu and Ct by LC-MS/MS A1->A3 A2->A3 A4 Calculate Fraction Unbound (fu) = Cu / Ct A3->A4

Workflow for the plasma protein binding assay by ultracentrifugation.

Conclusion and Strategic Outlook

The spiropentane motif is a powerful tool in the medicinal chemist's arsenal for modulating ADME properties. This guide demonstrates its distinct advantages and disadvantages through comparative data and validated experimental workflows.

  • Key Advantage: Spiropentane is highly effective at improving metabolic stability by replacing labile groups like gem-dimethyls, leading to lower clearance and longer half-lives.

  • Key Trade-Offs: This stability comes at the cost of significantly decreased aqueous solubility and increased plasma protein binding , both driven by a substantial increase in lipophilicity.

  • Variable Impact: The effect on membrane permeability is nuanced. While increased lipophilicity can boost passive absorption, the rigid 3D structure can also introduce unforeseen liabilities, such as recognition by efflux transporters .

The decision to incorporate a spiropentane should not be made in isolation. It requires a holistic, multi-parameter optimization approach. Researchers must weigh the potential gains in metabolic stability against the potential detriments to solubility and free drug exposure. This guide provides the foundational knowledge and experimental frameworks to make those critical decisions with confidence, ultimately accelerating the journey from a promising lead compound to a viable drug candidate.

References

  • Stereoselective Synthesis of Polysubstituted Spiropentanes - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI. (2015, September 9). National Center for Biotechnology Information. [Link]

  • Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond! - CHIMIA. (2014). CHIMIA International Journal for Chemistry. [Link]

  • In Vitro ADME Assays and Services - Charles River Laboratories. (n.d.). Charles River Laboratories. [Link]

  • Spiropentane - Wikipedia. (n.d.). Wikipedia. [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs. (n.d.). Creative Biolabs. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. (n.d.). Joint Research Centre. [Link]

  • Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116 - PMC - NIH. (2024, August 8). National Center for Biotechnology Information. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, December 9). protocols.io. [Link]

  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed. (2024, February 26). PubMed. [Link]

  • In-vitro plasma protein binding - protocols.io. (2025, August 3). protocols.io. [Link]

  • Synthesis of Spiropentane Derivatives via Intramolecular Displacement - ResearchGate. (n.d.). ResearchGate. [Link]

  • Caco-2 Permeability Assay - Evotec. (n.d.). Evotec. [Link]

  • In Vitro ADME Properties of Representative Compounds a - ResearchGate. (n.d.). ResearchGate. [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Evotec. [Link]

  • Properties Optimization | SpiroChem. (n.d.). SpiroChem. [Link]

  • The retrosynthetic analysis of gem-dimethylcyclobutane natural products. - ResearchGate. (n.d.). ResearchGate. [Link]

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  • Synthesis, biological activity, distribution and membrane permeability of novel spiro-thiazines as potent neuroprotectors | Request PDF - ResearchGate. (2025, August 6). ResearchGate. [Link]

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  • Caco-2 cell permeability assays to measure drug absorption - ResearchGate. (2025, August 10). ResearchGate. [Link]

  • ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). BioDuro. [Link]

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  • In vitro ADME-Tox characterisation in drug discovery and development - VectorB2B. (n.d.). VectorB2B. [Link]

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  • Investigation of the permeability and selectivity of gases and volatile organic compounds for polydimethylsiloxane membranes | Request PDF - ResearchGate. (2025, August 10). ResearchGate. [Link]

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  • The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - NIH. (2023, January 9). National Center for Biotechnology Information. [Link]

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  • Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery - Green Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

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A Comparative Guide to the Synthetic Routes of Spiro[2.2]pentan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For the modern medicinal chemist, the quest for novel molecular scaffolds that occupy unique regions of chemical space is paramount. Spiro[2.2]pentanes, as the smallest class of triangulanes, represent a fascinating and highly strained carbocyclic system. Their rigid, three-dimensional structure makes them valuable as bioisosteres for commonly used groups in drug discovery, offering new vectors for substituent placement and opportunities to modulate physicochemical properties. Spiro[2.2]pentan-1-amine hydrochloride, in particular, serves as a crucial building block for introducing this unique spirocyclic motif into more complex pharmaceutical agents.

This guide provides a comparative analysis of the two primary synthetic strategies for accessing this valuable intermediate. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a quantitative comparison to aid researchers in selecting the most appropriate method for their specific needs, considering factors such as scale, available starting materials, and desired stereochemical purity.

Route 1: Curtius Rearrangement from Spiro[2.2]pentane-1-carboxylic Acid

This classical approach leverages the readily available Spiro[2.2]pentane-1-carboxylic acid as a starting material. The key transformation is a Curtius rearrangement, a robust and well-established method for converting a carboxylic acid to a primary amine with the loss of one carbon atom.[1][2][3]

The causality behind this strategy lies in the predictable and high-yielding nature of the rearrangement for many substrates. The reaction proceeds through an acyl azide intermediate, which, upon heating, concertedly rearranges to an isocyanate with the extrusion of nitrogen gas.[2] This isocyanate is a versatile intermediate that can be trapped with a variety of nucleophiles. For the synthesis of the target amine, the isocyanate is typically hydrolyzed, often via an intermediate carbamate, to yield the primary amine.

Curtius Rearrangement Route cluster_0 Route 1: From Carboxylic Acid Carboxylic_Acid Spiro[2.2]pentane-1-carboxylic Acid Acyl_Azide Spiro[2.2]pentanoyl Azide Carboxylic_Acid->Acyl_Azide DPPA or SOCl₂, NaN₃ Isocyanate Spiro[2.2]pentyl Isocyanate Acyl_Azide->Isocyanate Heat (Δ), -N₂ Protected_Amine Boc-protected Amine Isocyanate->Protected_Amine t-BuOH Amine_HCl Spiro[2.2]pentan-1-amine HCl Protected_Amine->Amine_HCl HCl/Dioxane

Caption: Synthetic pathway via Curtius rearrangement.

This route's primary advantage is its reliance on a stable, commercially available starting material. The steps are generally high-yielding and the purification of intermediates is often straightforward. A reported procedure highlights the conversion of a Boc-protected amine precursor to the final hydrochloride salt, achieving a 62.2% yield over the two steps.[4]

Experimental Protocol: Curtius Rearrangement and Deprotection

Step 1: Formation of Boc-Protected Spiro[2.2]pentan-1-amine

  • Rationale: The use of diphenylphosphoryl azide (DPPA) allows for a one-pot conversion of the carboxylic acid to the acyl azide, which then rearranges in the presence of tert-butanol to directly form the stable Boc-protected amine, mitigating the need to isolate the potentially explosive acyl azide.

  • Procedure: To a solution of Spiro[2.2]pentane-1-carboxylic acid (1.0 eq) in anhydrous toluene (0.5 M) is added triethylamine (1.2 eq) and diphenylphosphoryl azide (DPPA, 1.1 eq). The mixture is stirred at room temperature for 30 minutes. Anhydrous tert-butanol (2.0 eq) is then added, and the reaction mixture is heated to 80-90 °C and stirred overnight. After cooling to room temperature, the reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the Boc-protected amine.

Step 2: Deprotection and Hydrochloride Salt Formation

  • Rationale: A strong acid, such as HCl in dioxane, is required to cleave the tert-butoxycarbonyl (Boc) protecting group. The use of a non-aqueous solvent system allows for the direct precipitation of the hydrochloride salt, simplifying purification.

  • Procedure: The Boc-protected spiro[2.2]pentan-1-amine (1.0 eq) is dissolved in ethyl acetate (0.2 M). A 4M solution of HCl in dioxane (5.0 eq) is added, and the mixture is stirred overnight. The resulting precipitate is collected by filtration, washed with cold ethyl acetate, and dried under vacuum to yield this compound as a white solid.[4]

Route 2: Simmons-Smith Cyclopropanation of Allenamides

This more convergent approach builds the spiro[2.2]pentane core through a double cyclopropanation of an allenamide. The Simmons-Smith reaction, or its modifications, is a powerful tool for converting alkenes into cyclopropanes stereospecifically.

The key to this strategy is the use of a zinc carbenoid, typically prepared from diethylzinc and a dihalomethane, which reacts with both double bonds of the allene system to construct the two cyclopropane rings in a single synthetic operation. This method offers a direct entry to the amido-spiro[2.2]pentane skeleton.

Simmons-Smith Route cluster_1 Route 2: From Allenamide Allenamide N-Allenyl Oxazolidinone Amido_Spiropentane N-(Spiro[2.2]pentan-1-yl) Oxazolidinone Allenamide->Amido_Spiropentane Et₂Zn, CH₂I₂ or CH₂Cl₂ Amine_HCl Spiro[2.2]pentan-1-amine HCl Amido_Spiropentane->Amine_HCl Hydrolysis (e.g., LiOH), then HCl

Caption: Synthetic pathway via Simmons-Smith cyclopropanation.

This route is particularly attractive for its efficiency in building the core structure. However, the synthesis of the starting allenamide must be considered. Furthermore, studies have shown that while the reaction is generally efficient, the diastereoselectivity can be low when using unsubstituted allenamides.[4] The use of chiral auxiliaries on the nitrogen can influence stereoselectivity, but this adds complexity to the synthesis.

Experimental Protocol: Simmons-Smith Cyclopropanation
  • Rationale: The use of an excess of the Simmons-Smith reagent (diethylzinc and diiodomethane) is necessary to ensure both double bonds of the allenamide are cyclopropanated. The reaction is typically performed in a non-coordinating solvent like dichloromethane.

  • Procedure: To a solution of the N-allenyl oxazolidinone (1.0 eq) in anhydrous dichloromethane (0.1 M) at 0 °C under an inert atmosphere, is added a 1.0 M solution of diethylzinc in hexanes (5.0 eq). Diiodomethane (10.0 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the N-(spiro[2.2]pentan-1-yl) oxazolidinone. Subsequent hydrolysis of the oxazolidinone auxiliary followed by treatment with HCl provides the target hydrochloride salt.

Performance Comparison

ParameterRoute 1: Curtius RearrangementRoute 2: Simmons-Smith Cyclopropanation
Starting Material Spiro[2.2]pentane-1-carboxylic acidN-Allenyl Oxazolidinone
Key Transformation Curtius RearrangementDouble Simmons-Smith Cyclopropanation
Overall Yield Moderate (e.g., 62.2% for last 2 steps[4])Good (yields for cyclopropanation are often high)
Number of Steps Fewer from carboxylic acidMore if starting from simpler materials to make the allenamide
Scalability Good; Curtius rearrangement is scalable.Moderate; handling large quantities of diethylzinc requires care.
Stereocontrol Not applicable if starting from achiral acid.Can be challenging; often results in diastereomeric mixtures.[4]
Safety Considerations Potentially explosive acyl azide intermediate (often mitigated by one-pot procedures using DPPA).Pyrophoric diethylzinc requires careful handling under inert atmosphere.

Conclusion for the Practicing Scientist

The choice between these two synthetic routes to this compound depends heavily on the specific context of the research.

Route 1 (Curtius Rearrangement) is the more pragmatic and reliable choice for most applications, especially when moderate to large quantities of the target molecule are required. Its foundation on a stable, commercially available carboxylic acid and the use of well-understood, scalable reactions make it a robust and predictable pathway.

Route 2 (Simmons-Smith Cyclopropanation) offers a more elegant and convergent synthesis of the core spiro[2.2]pentane system. This route may be advantageous for the synthesis of analogues where derivatization of the allenamide precursor is desired. However, the challenges associated with the preparation of the allenamide starting material and the potential for low diastereoselectivity in the key cyclopropanation step must be carefully considered. The handling of pyrophoric reagents also makes this route less amenable to scale-up without specialized equipment.

Ultimately, for the direct and reliable synthesis of the title compound, the Curtius rearrangement of Spiro[2.2]pentane-1-carboxylic acid represents the most field-proven and efficient strategy.

References

  • Synthesis-of-Spiropentane-Derivatives-via-Intramolecular-Displacement.pdf. ResearchGate. Available at: [Link]

  • Ghosh, A. K., Brindisi, M., & Sarkar, A. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 13(22), 2351–2373. Available at: [Link]

  • Lu, T., Hayashi, R., Hsung, R. P., DeKorver, K. A., Lohse, A. G., Song, Z., & Tang, Y. (2009). Synthesis of amido-spiro[2.2]pentanes via Simmons–Smith cyclopropanation of allenamides. Organic & Biomolecular Chemistry, 7(16), 3331–3337. Available at: [Link]

  • Pellicciari, R., Marinozzi, M., Camaioni, E., del Carmen Nùnez, M., Costantino, G., Gasparini, F., Giorgi, G., Macchiarulo, A., & Subramanian, N. (2002). Spiro[2.2]pentane as a Dissymmetric Scaffold for Conformationally Constrained Analogues of Glutamic Acid: Focus on Racemic 1-Aminospiro[2.2]pentyl-1,4-dicarboxylic Acids. The Journal of Organic Chemistry, 67(16), 5497–5507.
  • Kumar, V., & Sharma, A. (2019). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 17(8), 2051-2068. Available at: [Link]

  • Simmons–Smith Reaction. Organic Chemistry Portal. Available at: [Link]

  • Teeples, C. R., Metts, J. C., Johnson, J. D., & Wilkerson-Hill, S. M. (2015). Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. Organic Letters, 17(15), 3738–3741. Available at: [Link]

  • Curtius Rearrangement. Chemistry Steps. Available at: [Link]

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A Head-to-Head Comparison: Spiro[2.2]pentan-1-amine as a Bioisosteric Replacement for Conventional Cyclic Amines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutics with improved efficacy, safety, and pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the confines of traditional, planar chemical scaffolds. The strategic incorporation of three-dimensional (3D) structures has emerged as a powerful tool to navigate the complexities of biological space. Among these, spirocycles have garnered significant attention for their ability to impart conformational rigidity and novel exit vectors, often leading to enhanced drug-like properties.[1] This guide provides an in-depth, data-driven comparison of spiro[2.2]pentan-1-amine with its classical bioisosteres, cyclobutylamine and cyclopentylamine, offering researchers and drug development professionals a clear perspective on its potential advantages.

The principle of bioisosterism, the exchange of one functional group for another with similar physicochemical properties to enhance a molecule's biological activity, is a cornerstone of modern drug design.[2] Spiro[2.2]pentan-1-amine, with its unique strained bicyclic system, presents a compelling case as a next-generation bioisostere for small cyclic amines, offering a distinct 3D geometry that can profoundly influence a molecule's interaction with its biological target and its metabolic fate.

Physicochemical Properties: A Comparative Analysis

A molecule's fundamental physicochemical properties, such as its lipophilicity (LogP) and basicity (pKa), are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. To provide a quantitative comparison, we have compiled experimental and computed data for spiro[2.2]pentan-1-amine and its common bioisosteres.

CompoundStructureMolecular Weight ( g/mol )LogP (Experimental/Computed)pKa (Experimental/Predicted)
Spiro[2.2]pentan-1-amine Spiro[2.2]pentan-1-amine83.13[3]0.1 (Computed, XLogP3-AA)[3]Not Experimentally Determined
Cyclobutylamine Cyclobutylamine71.120.498[3]10.80 (Predicted)[4]
Cyclopentylamine Cyclopentylamine85.150.83[2]10.65[2][5]

Key Insights:

  • Lipophilicity (LogP): The computed LogP of spiro[2.2]pentan-1-amine (0.1) is notably lower than the experimental LogP values of cyclobutylamine (0.498) and cyclopentylamine (0.83). This suggests that incorporating the spiro[2.2]pentane motif could lead to increased hydrophilicity. Lower lipophilicity can be advantageous in drug design, potentially improving aqueous solubility and reducing off-target toxicities associated with high lipophilicity.

The 3D Advantage: Conformational Rigidity and Novel Vectors

The defining feature of spiro[2.2]pentan-1-amine is its rigid, three-dimensional structure. Unlike the more flexible cyclobutane and cyclopentane rings, the spiro[2.2]pentane scaffold locks the substituents in well-defined spatial orientations. This conformational constraint can be a significant advantage in drug design.

G cluster_0 Metabolic Pathway cluster_1 Hypothesized Impact of Spiro[2.2]pentane Drug Drug Phase I Metabolism (e.g., CYP450) Phase I Metabolism (e.g., CYP450) Drug->Phase I Metabolism (e.g., CYP450) Oxidized Metabolite Oxidized Metabolite Phase I Metabolism (e.g., CYP450)->Oxidized Metabolite Phase II Metabolism Phase II Metabolism Oxidized Metabolite->Phase II Metabolism Excretion Excretion Phase II Metabolism->Excretion Spiro_Amine Spiro[2.2]pentan-1-amine Reduced_Metabolism Reduced Susceptibility to Phase I Oxidation Spiro_Amine->Reduced_Metabolism Steric hindrance & altered electronics

Figure 2: Hypothesized impact on metabolic pathways.

Experimental Protocols for Comparative Evaluation

To empower researchers to conduct their own comparative studies, we provide the following detailed, self-validating experimental protocols for determining key physicochemical properties.

Protocol 1: Determination of pKa by Potentiometric Titration

Rationale: This method determines the acid dissociation constant (pKa) by monitoring the pH of a solution as a titrant of known concentration is added. The pKa is the pH at which the amine is 50% protonated.

Methodology:

  • Preparation of Solutions:

    • Prepare a 0.01 M solution of the amine hydrochloride salt in deionized water.

    • Prepare a standardized 0.1 M solution of sodium hydroxide (NaOH).

    • Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Titration:

    • Place 20 mL of the amine solution into a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode into the solution.

    • Add the 0.1 M NaOH solution in small increments (e.g., 0.1 mL).

    • Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve.

    • The pKa is the pH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point).

Protocol 2: Determination of LogP by Shake-Flask Method

Rationale: This "gold standard" method directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and water, to determine its lipophilicity.

Methodology:

  • Phase Preparation:

    • Mutually saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the layers to separate. Use the appropriate phase for each step.

  • Partitioning:

    • Prepare a stock solution of the amine in the aqueous phase at a known concentration.

    • In a separatory funnel, combine a known volume of the aqueous amine solution with an equal volume of the n-octanol phase.

    • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning equilibrium to be reached.

    • Allow the layers to separate completely.

  • Quantification:

    • Carefully separate the two phases.

    • Determine the concentration of the amine in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • LogP is the base-10 logarithm of P.

Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes

Rationale: This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes. The rate of disappearance of the parent compound is measured over time. [7] Methodology:

  • Incubation Mixture Preparation:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a working solution of the test compound by diluting the stock solution in the reaction buffer to the desired final concentration (e.g., 1 µM).

    • Thaw pooled human liver microsomes on ice.

  • Incubation:

    • In a microcentrifuge tube, combine the reaction buffer, liver microsomes (e.g., 0.5 mg/mL final protein concentration), and the test compound working solution.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding a solution of the cofactor NADPH (1 mM final concentration).

  • Time Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t½) can be calculated as 0.693/k.

    • Intrinsic clearance (CLint) can be calculated from the half-life and the protein concentration.

Conclusion and Future Directions

The available data, though incomplete, strongly suggests that spiro[2.2]pentan-1-amine is a promising bioisosteric replacement for traditional small cyclic amines like cyclobutylamine and cyclopentylamine. Its inherent three-dimensionality, conformational rigidity, and potentially lower lipophilicity offer medicinal chemists a valuable tool to fine-tune the properties of drug candidates. The hypothesized improvement in metabolic stability further enhances its appeal.

To fully realize the potential of this novel scaffold, further experimental investigation is crucial. Specifically, the experimental determination of the pKa of spiro[2.2]pentan-1-amine and direct, head-to-head comparative studies of the metabolic stability of these three amines are warranted. Such data will provide a more complete picture and enable more informed decisions in the design of next-generation therapeutics. As the demand for drugs with superior ADME profiles continues to grow, the exploration of innovative scaffolds like spiro[2.2]pentan-1-amine will undoubtedly play a pivotal role in the future of drug discovery.

References

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. (2022). University of Regina. Retrieved from [Link]

  • Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery. Retrieved from [Link]

  • PubChem. (n.d.). Spiro[2.2]pentan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Medvedko, S., Zhuk, T. S., & Stambirskyi, M. V. (2019). Synthesis of Spiropentane Derivatives via Intramolecular Displacement. Thesis. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopentylamine. Retrieved from [Link]

  • Teeples, C. R., Metts, J. C., Johnson, J. D., & Wilkerson-Hill, S. M. (2025). Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. Organic Letters, 27(29), 8011-8017. [Link]

  • Juranic, I. (2014). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 87(4), 343-347. [Link]

  • Krasavin, M. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 25(21), 5164. [Link]

  • ResearchGate. (n.d.). Enhancement of metabolic stability with structural modifications. Retrieved from [Link]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (2023). National Institutes of Health. [Link]

  • ResearchGate. (n.d.). In Vitro Studies of Drug Metabolism. Retrieved from [Link]

  • Tice, C. M. (2021). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 12(1), 1-16. [Link]

  • ResearchGate. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.